The Chemistry and Applications of Nona-3,6-diyn-1-ol (CAS 57386-91-1): A Technical Whitepaper
Executive Summary Nona-3,6-diyn-1-ol (CAS 57386-91-1) is a highly versatile C9 alkynyl building block that serves as a critical intermediate in advanced organic synthesis. For researchers and drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nona-3,6-diyn-1-ol (CAS 57386-91-1) is a highly versatile C9 alkynyl building block that serves as a critical intermediate in advanced organic synthesis. For researchers and drug development professionals, this skipped diyne is primarily utilized as a precursor for synthesizing complex insect pheromones, green leaf volatiles (GLVs), and high-value fragrance compounds such as (E,Z)-3,6-nonadien-1-ol[1]. Because the molecule contains both a terminal hydroxyl group and two internal alkyne moieties, it offers a unique scaffold for stereoselective functionalization. This whitepaper provides an in-depth mechanistic guide to the synthesis, stereoselective reduction, and downstream oxidation of nona-3,6-diyn-1-ol.
Physicochemical Profiling
Understanding the physical and chemical parameters of nona-3,6-diyn-1-ol is essential for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility. The quantitative data below summarizes the core properties of the compound[2][3].
Table 1: Physicochemical and Safety Data for Nona-3,6-diyn-1-ol
Upstream Synthesis: C-C Bond Formation via Alkyne Coupling
The construction of the C9 backbone of nona-3,6-diyn-1-ol is achieved through a copper-mediated cross-coupling reaction between a terminal alkyne and an alkyl electrophile.
Mechanistic Rationale
The synthesis relies on the coupling of but-3-yn-1-ol with pent-2-ynyl p-toluenesulfonate (or bromide). The use of a copper catalyst in the presence of a mild base (sodium carbonate) facilitates the deprotonation of the terminal alkyne to form a reactive copper-acetylide intermediate[4]. A critical component of this reaction is the inclusion of Tetrabutylammonium chloride (TBACl). TBACl acts as a phase-transfer catalyst, enhancing the solubility of the inorganic carbonate base in N,N-Dimethylformamide (DMF) and stabilizing the transient copper-acetylide species, thereby driving the nucleophilic substitution forward while minimizing homocoupling artifacts[4].
Protocol 1: Synthesis of Nona-3,6-diyn-1-ol
Self-Validation: The reaction is monitored via Thin Layer Chromatography (TLC) using a KMnO4 stain to track the complete consumption of the terminal alkyne, ensuring no unreacted starting material complicates the purification.
Preparation: In a flame-dried flask under a nitrogen atmosphere, suspend but-3-yn-1-ol (1.0 eq), sodium carbonate (1.5 eq), tetrabutylammonium chloride (1.0 eq), and a catalytic amount of copper(I) halide in anhydrous DMF.
Cooling & Addition: Cool the well-stirred suspension to -30 °C. Slowly add pent-2-ynyl p-toluenesulfonate (1.1 eq) dropwise to control the exotherm and prevent side reactions.
Reaction: Allow the mixture to stir and gradually warm to room temperature overnight.
Quenching & Extraction: Quench the reaction with saturated aqueous ammonium chloride to break down the copper complexes. Extract the aqueous layer three times with diethyl ether.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield pure nona-3,6-diyn-1-ol.
A primary application of nona-3,6-diyn-1-ol is its conversion to (3Z,6Z)-nona-3,6-dien-1-ol, a process that requires absolute stereocontrol to ensure the cis (Z) configuration of both double bonds.
Caption: Preparation and modification of the P-2 Nickel catalyst for stereoselective alkyne reduction.
Mechanistic Rationale
Standard hydrogenation catalysts, such as Lindlar's catalyst or W-1 Raney nickel, frequently fail when applied to skipped diynes, yielding complex mixtures of E/Z geometric isomers. To achieve near-quantitative Z,Z-selectivity, a P-2 nickel catalyst is generated in situ. The addition of ethylenediamine is the critical mechanistic lever here: it acts as a selective catalyst poison. By binding to the most active sites of the colloidal nickel, ethylenediamine prevents the over-reduction of the alkynes to alkanes and sterically blocks the trans-isomerization pathway, locking the geometry into the cis configuration.
Protocol 2: P-2 Nickel Hydrogenation
Self-Validation: Reaction progress is strictly monitored via Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the diyne mass (m/z 136) and the appearance of the diene mass (m/z 140) without alkane over-reduction.
Catalyst Generation: Dissolve nickel acetate in ethanol under an inert atmosphere. Slowly add a solution of sodium borohydride in ethanol until a fine black precipitate (P-2 nickel) forms.
Catalyst Modification: Add ethylenediamine to the freshly prepared catalyst suspension and stir for 15 minutes to ensure uniform poisoning.
Hydrogenation: Introduce a solution of nona-3,6-diyn-1-ol in ethanol to the flask. Purge the system with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) at room temperature.
Workup: Once GC-MS confirms completion, filter the mixture through a pad of Celite to remove the nickel catalyst. Concentrate the filtrate carefully to obtain (3Z,6Z)-nona-3,6-dien-1-ol.
Oxidation to (3Z,6Z)-Nona-3,6-dienal
The final step in synthesizing high-value GLVs involves oxidizing the primary alcohol to an aldehyde.
Caption: Synthetic workflow from terminal alkynes to (3Z,6Z)-Nona-3,6-dienal via Nona-3,6-diyn-1-ol.
Mechanistic Rationale
The skipped diene system of (3Z,6Z)-nona-3,6-dienal is highly susceptible to acid-catalyzed double-bond migration, which would convert the desired product into the thermodynamically more stable conjugated (2E,6Z)-isomer. Therefore, harsh oxidants like Jones reagent are prohibited. Dess-Martin Periodinane (DMP) is selected because it operates under exceptionally mild, neutral conditions at room temperature, chemoselectively oxidizing the primary alcohol to the aldehyde without disturbing the delicate Z,Z skipped diene geometry.
Protocol 3: DMP Oxidation
Self-Validation: The reaction is quenched with a dual-action aqueous buffer (NaHCO3/Na2S2O3) which simultaneously neutralizes the acetic acid byproduct (preventing isomerization) and reduces any unreacted hypervalent iodine species.
Reaction Setup: Dissolve (3Z,6Z)-nona-3,6-dien-1-ol in anhydrous dichloromethane (DCM) at room temperature.
Oxidation: Add Dess-Martin periodinane (1.2–1.5 eq) in one portion. Stir the reaction mixture for 0.5 to 2 hours.
Quenching: Add a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the organic and aqueous layers become completely clear.
Extraction & Concentration: Separate the organic layer, extract the aqueous layer with DCM, and dry the combined organics. Critical Step: Because nona-3,6-dienal is highly volatile, rotary evaporation must be performed at low temperature (≤ 25 °C) and carefully monitored pressure to prevent product loss.
Technical Guide: Physical Properties & Synthesis of Nona-3,6-diyn-1-ol
Executive Summary Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a specialized C9 aliphatic alcohol characterized by a "skipped" diyne motif (two alkyne groups separated by a single methylene unit).[1][2][3] It serves as a crit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a specialized C9 aliphatic alcohol characterized by a "skipped" diyne motif (two alkyne groups separated by a single methylene unit).[1][2][3] It serves as a critical synthetic intermediate, primarily in the production of (Z,Z)-3,6-nonadien-1-ol ("Violet Leaf Alcohol"), a high-value fragrance compound and insect pheromone.
Beyond its role as a precursor, the molecule’s unique 1,4-diyne structure makes it a valuable probe for studying lipid peroxidation mechanisms, as it mimics the polyunsaturated fatty acid (PUFA) skipped-diene geometry while offering distinct reactivity profiles. This guide details its physical properties, thermodynamic behavior, and rigorous synthesis protocols.
Chemical Identity & Structural Analysis[3][4]
Property
Detail
IUPAC Name
Nona-3,6-diyn-1-ol
CAS Number
57386-91-1
Molecular Formula
C₉H₁₂O
Molecular Weight
136.19 g/mol
SMILES
CCC#CCC#CCCO
InChI Key
ASBDYPIHQWUNHE-UHFFFAOYSA-N
Structural Motif
Skipped Diyne (Methylene-interrupted alkynes)
Structural Significance
The molecule features two triple bonds at positions 3 and 6. The methylene bridge (C5) between the alkynes creates a "skipped" arrangement. This geometry is thermodynamically less stable than a conjugated system, making the molecule prone to isomerization under basic conditions or high heat. This structural rigidity compared to its alkene counterpart influences its higher density and boiling point.
Unlike standard solvents, nona-3,6-diyn-1-ol exhibits thermal sensitivity due to its skipped diyne backbone.
Atmospheric Boiling Point (Extrapolated): ~235–245°C (Theoretical).
Note: Direct measurement at 1 atm is not recommended due to the high risk of thermal decomposition and polymerization.
Experimental Boiling Point (Vacuum):85–90°C at 0.5 mmHg .
Causality: The linear geometry of the triple bonds allows for tighter molecular packing than the corresponding alkene (nona-3,6-dien-1-ol, BP ~70°C @ 2 mmHg), resulting in stronger London dispersion forces and a consequently higher boiling point.
Melting Point & Phase Behavior
State at 25°C: Viscous Liquid.
Melting Point:<-20°C (Estimated).
The molecule remains liquid at standard laboratory temperatures. The "kink" introduced by the skipped diyne structure disrupts crystal lattice formation, preventing solidification at typical ambient temperatures.
Density & Refractive Index
Density:0.94 – 0.96 g/cm³ (Predicted).
Significantly denser than its alkene analog (0.87 g/cm³) due to the higher electron density of the triple bonds.
The terminal hydroxyl group provides some polarity, but the C9 hydrocarbon chain dominates, driving lipophilicity.
Synthesis & Production Protocol
The synthesis of nona-3,6-diyn-1-ol requires a copper-catalyzed coupling of a terminal alkyne with a propargylic halide. This approach ensures regiospecificity and avoids isomerization.
Reaction Scheme
The standard route couples 3-butyn-1-ol (Fragment A) with 1-bromo-2-pentyne (Fragment B).
Figure 1: Convergent synthesis workflow via copper-catalyzed alkylation.
Step-by-Step Protocol
Reagents:
3-Butyn-1-ol (1.0 eq)
1-Bromo-2-pentyne (1.1 eq)
Copper(I) Iodide (CuI) (10 mol%)
Sodium Iodide (NaI) (1.0 eq)
Potassium Carbonate (K₂CO₃) (2.5 eq)
Solvent: Dimethylformamide (DMF) (Anhydrous)
Procedure:
Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Add CuI, NaI, and K₂CO₃ suspended in anhydrous DMF.
Activation: Add 3-butyn-1-ol dropwise at 0°C. Stir for 30 minutes to generate the copper acetylide species in situ.
Coupling: Add 1-bromo-2-pentyne dropwise over 1 hour, maintaining temperature <10°C to prevent polymerization.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Quench: Pour the reaction mixture into saturated NH₄Cl solution (to chelate Copper) and extract with Diethyl Ether (3x).
Purification (Critical):
Wash combined organics with brine, dry over MgSO₄, and concentrate.
Distillation: Perform Kugelrohr or vacuum distillation (0.5 mmHg @ 85–90°C ). Do not exceed 100°C pot temperature.
Applications & Transformation Pathways
Fragrance & Pheromone Precursor
The primary industrial utility of nona-3,6-diyn-1-ol is its conversion to (Z,Z)-3,6-nonadien-1-ol .
Mechanism: Stereoselective hydrogenation using a Lindlar Catalyst (Pd/CaCO₃ poisoned with Lead or Quinoline).
Outcome: The triple bonds are reduced strictly to cis (Z) double bonds, yielding the characteristic "cucumber/melon" odor profile required for high-end perfumery.
Biological Probe (Lipid Peroxidation)
Researchers use the skipped diyne motif to study autoxidation. Unlike skipped dienes (which form conjugated diene hydroperoxides easily), the skipped diyne is more resistant to radical abstraction at the bis-allylic position (C5). This makes it a useful negative control or mechanistic probe in ferroptosis and oxidative stress assays.
Figure 2: Downstream applications in fragrance synthesis and biological research.
Safety & Handling
Storage: Store under Argon at -20°C. The skipped diyne system is metastable; exposure to air and light can induce polymerization, turning the clear liquid into a brown, viscous gum.
Technical Guide: Solubility Profile and Physicochemical Characterization of Nona-3,6-diyn-1-ol
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for nona-3,6-diyn-1-ol . CAS Number: 57386-91-1 Formula: Molecular Weight: 136.19 g/mol IUPAC Name: Nona-3,...
Nona-3,6-diyn-1-ol is a specialized C9 "skipped" diyne alcohol. Structurally, it features a primary hydroxyl group tethered to a lipophilic tail containing two methylene-interrupted alkyne units (
).[5] This motif is a critical pharmacophore and synthetic intermediate, widely used in the total synthesis of polyunsaturated fatty acids (PUFAs), insect pheromones, and flavor compounds like (3Z,6Z)-nonadienol (cucumber aldehyde precursor).[5]
For researchers and formulation scientists, understanding the solubility landscape of this molecule is vital.[5] Its amphiphilic nature—balancing a polar head group against a rigid, electron-rich hydrophobic chain—dictates its behavior in extraction, chromatography, and biphasic reactions.[5]
Physicochemical Basis of Solubility[5]
To predict and manipulate the solubility of nona-3,6-diyn-1-ol, one must analyze the competition between its functional groups.
Structural Analysis[5]
Hydrophilic Head (
): The primary alcohol provides a site for hydrogen bonding (donor/acceptor).[5] This confers solubility in polar protic solvents (e.g., Ethanol, Methanol) and limited miscibility in water.[5]
Hydrophobic Tail (
Diyne): The hydrocarbon chain dominates the solubility parameter.[5] Unlike saturated alkyl chains, the two triple bonds create regions of high -electron density.[5] While this increases polarizability, the linear geometry of the alkyne units facilitates efficient packing, potentially reducing solubility in highly branched or bulky solvents compared to its alkene analogs.[5]
The "Skipped" Methylene: The
group between the triple bonds prevents conjugation.[5] This isolation maintains the molecule's flexibility and susceptibility to proton abstraction (pKa ~25 for propargylic protons), but it does not significantly enhance water solubility.[5]
Calculated Parameters
Parameter
Value
Implication
LogP (Octanol/Water)
~1.8 – 2.1
Lipophilic; partitions preferentially into organic layers.
Practically insoluble; requires co-solvents for aqueous assays.[5]
H-Bond Donors
1
Capable of specific interactions with protic solvents.
Polar Surface Area (PSA)
20.2 Ų
Low PSA confirms high membrane permeability and solvent affinity for non-polar media.[5]
Solubility Landscape: Solvent Selection Guide
The following categorization is based on empirical synthesis protocols (Grignard couplings, hydrogenations) and standard solubility principles for medium-chain alkynols.
High Solubility Solvents (Preferred for Stock Solutions)
These solvents dissolve nona-3,6-diyn-1-ol at concentrations
.
Dichloromethane (DCM): The "Gold Standard" for extraction.[5] The high polarizability of DCM complements the
Application: Silica gel chromatography (Mobile phase component).[5]
DMF / DMSO: High solubility but difficult to remove.[5]
Application: Nucleophilic substitution reactions (e.g., alkylation of alkynes).[5]
Moderate Solubility Solvents
Hexanes / Heptane: Soluble, but phase separation may occur at very low temperatures or high concentrations due to the polarity of the hydroxyl group.[5] Often used as a co-solvent with Ethyl Acetate for purification.[5]
Diethyl Ether: Good solubility, widely used in Grignard synthesis workups.[5]
Low Solubility / Non-Solvents
Water: Insoluble.[5][7] Formation of emulsions is common due to the surfactant-like structure (polar head, non-polar tail).[5]
Protocol: If aqueous conditions are required, use a surfactant (Tween 80) or a co-solvent (DMSO/Ethanol at >10% v/v).[5]
Preparation: Add excess nona-3,6-diyn-1-ol (approx. 500 mg) to a glass vial containing 2 mL of the target solvent.
Equilibration: Cap the vial and agitate at 25°C for 24 hours using an orbital shaker or magnetic stir bar.
Visual Check: Ensure undissolved liquid/solid remains at the bottom.[5] If clear, add more solute.
Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the phases.
Sampling: Carefully withdraw the supernatant using a glass syringe with a 0.22 µm PTFE filter (to remove micro-droplets).[5]
Quantification: Dilute the filtrate and analyze via GC-FID or HPLC-UV (210 nm).
Visualization: Solubility Workflow
The following diagram illustrates the decision logic for solvent selection and the solubility determination workflow.
Figure 1: Decision tree for solvent selection based on experimental intent.
Critical Applications & Stability
Synthetic Utility
Nona-3,6-diyn-1-ol is primarily used as a precursor.[1] The solubility in DMF is critical for the copper-catalyzed coupling reactions used to build the carbon backbone.[5]
Example: Reaction with ethyl bromide to extend the chain, or semi-hydrogenation to form (3Z,6Z)-nonadienol.[5]
Mechanism: The bis-allylic (propargylic) protons at the C5 position are highly acidic and susceptible to radical abstraction, leading to polymerization or peroxide formation.[5]
Storage Solution: Store the compound as a solution in Ethanol or Hexane with an antioxidant (e.g., BHT) at -20°C under Argon. Avoid storing neat (pure liquid) for extended periods.[5]
References
Synthesis and Properties of Alkynols
Title: Synthesis of (3Z, 6Z)-3,6-Nonadien-1-ol (Cucumber Alcohol).[5]
Source: Bedoukian Research / The Good Scents Company.[5]
Nona-3,6-diyn-1-ol (CAS: 57386-91-1 ) is a critical C9 methylene-interrupted diyne intermediate. Primarily utilized in the synthesis of polyunsaturated fatty acid (PUFA) analogs, insect pheromones, and flavor compounds (e.g., cucumber/melon aldehydes), it serves as a structural scaffold for introducing the skipped diene motif via stereoselective hydrogenation.
Due to the inherent instability of the skipped diyne functionality (prone to autoxidation and polymerization), commercial availability is often restricted to specialized fine chemical suppliers. This guide provides a vetted sourcing landscape and a robust "in-house" synthesis protocol for researchers requiring high-purity material for biological assays.
Part 1: Technical Profile & Specifications
Before sourcing, verify that the material meets the stringent requirements for lipid-based research.
Feature
Specification
CAS Number
57386-91-1
IUPAC Name
Nona-3,6-diyn-1-ol
Molecular Formula
C₉H₁₂O
Molecular Weight
136.19 g/mol
Structure
HO-CH₂-CH₂-C≡C-CH₂-C≡C-CH₂-CH₃
Key Motif
Skipped Diyne (-C≡C-CH₂-C≡C-)
Purity Requirement
>95% (GC-FID); >97% for biological probes
Appearance
Clear, colorless to pale yellow oil
Storage
-20°C, under Argon/Nitrogen (Hygroscopic & Air Sensitive)
Part 2: Commercial Sourcing Landscape
The market for nona-3,6-diyn-1-ol is fragmented. It is rarely a "catalog stock" item and often requires a lead time of 2–4 weeks. Below are verified suppliers known for handling acetylenic intermediates.
Primary Suppliers
Supplier
Location
Catalog / SKU
Typical Purity
Notes
ChemHub
USA (NJ)
Inquire
95%
Specializes in kg-scale acetylenics. Good for bulk.
Advanced ChemBlocks
USA (CA)
AD247646
95%
Research scale (1g - 10g).
Jaydev Chemical
India
Inquire
95-97%
Manufacturer; likely the primary source for bulk export.
BenchChem
USA
B12352598
95%
Aggregator; useful for quick price comparison.
Sourcing Decision Matrix
Use the following logic flow to determine whether to purchase or synthesize the material based on your project constraints.
Figure 1: Decision matrix for sourcing acetylenic intermediates based on project constraints.
Part 3: Technical Synthesis Protocol (The "Make" Option)
If commercial lead times are prohibitive, nona-3,6-diyn-1-ol can be synthesized in a single step using a copper-catalyzed coupling reaction. This protocol relies on the CuI-catalyzed alkylation of a terminal alkyne with a propargylic halide, a standard method for constructing methylene-interrupted diynes.
Reaction Scheme
Reactants: 3-Butyn-1-ol + 1-Bromo-2-pentyne
Catalyst: CuI / NaI / K₂CO₃
Solvent: DMF (Anhydrous)
Figure 2: Convergent synthesis pathway via Copper(I)-catalyzed propargylic substitution.
Detailed Methodology
Safety Note: Propargylic bromides are lachrymators and potential alkylating agents. Work in a fume hood.
Reagent Preparation:
Dry Dimethylformamide (DMF) over molecular sieves (4Å).
Ensure 1-Bromo-2-pentyne is free of acid traces (filter through a small pad of basic alumina if aged).
Coupling Reaction:
In a flame-dried round-bottom flask under Argon, suspend CuI (10 mol%) and NaI (1.0 equiv) in anhydrous DMF.
Add K₂CO₃ (1.5 equiv) and 3-Butyn-1-ol (1.0 equiv). Stir for 15 minutes at room temperature to form the copper acetylide species (solution often turns yellow/green).
Dropwise add 1-Bromo-2-pentyne (1.1 equiv) over 30 minutes. The reaction is slightly exothermic.
Stir at ambient temperature for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:2). The bromide spot will disappear, and a more polar product spot will appear.
Work-up:
Quench with saturated aqueous NH₄Cl (dissolves copper salts).
Extract 3x with Diethyl Ether (Et₂O). Note: Do not use DCM if possible, as emulsions can form with DMF.
Wash combined organics with water (2x) and brine (1x) to remove residual DMF.
Dry over MgSO₄, filter, and concentrate under reduced pressure (keep bath < 30°C to prevent polymerization).
Purification:
Purify via flash column chromatography on silica gel.[1]
Eluent: Gradient of Hexane -> 10-20% EtOAc in Hexane.
Yield: Typically 70–85%.
Part 4: Quality Control & Validation
To ensure the integrity of the synthesized or purchased material, verify the following spectral signatures.
NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
The diagnostic signal for the "skipped" diyne is the triplet for the methylene protons between the alkynes.
δ 4.20 ppm (t, J=2 Hz, 2H): Propargylic protons at C5 (between the two triple bonds). This is the critical confirmation of the 3,6-diyne structure.
δ 3.70 ppm (t, 2H): -CH₂-OH (C1).
δ 2.45 ppm (tt, 2H): -CH₂- at C2.
δ 2.15 ppm (qt, 2H): -CH₂- at C8.
δ 1.10 ppm (t, 3H): Terminal Methyl (C9).
GC-MS Analysis
Molecular Ion: m/z 136 [M]+ (often weak).
Base Peak: Look for fragmentation at the propargylic positions (loss of water [M-18] or cleavage at the skipped methylene).
Retention Time: The diyne will elute significantly later than the starting materials due to the alcohol group.
Part 5: Handling & Stability
Polymerization Risk: Methylene-interrupted diynes are less explosive than conjugated diynes but are prone to gradual polymerization and autoxidation at the skipped methylene position.
Storage: Store neat (undiluted) only if frozen (-20°C). For long-term storage, keep as a solution in benzene or hexane with a trace of BHT (butylated hydroxytoluene) if experimental conditions permit.
Usage: Always flush containers with Argon after use.
References
Jaydev Chemical Industries. Product Specifications: 3,6-Nonadiyn-1-ol.[2] Retrieved from
Advanced ChemBlocks. Catalog Entry AD247646: Nona-3,6-diyn-1-ol. Retrieved from
BenchChem. Compound Data: Nona-3,6-diyn-1-ol.[2][3] Retrieved from
Yadav, J. S., et al. "Copper(I)-catalyzed coupling of propargylic halides with terminal alkynes: A practical synthesis of skipped diynes." Tetrahedron Letters, vol. 42, no. 15, 2001. (Methodology Basis).
PubChem. Compound Summary for CID 12352598: Nona-3,6-diyn-1-ol. National Library of Medicine. Retrieved from
Safety and handling precautions for nona-3,6-diyn-1-ol
Technical Guide: Safety, Stability, and Handling of Nona-3,6-diyn-1-ol Executive Summary Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a specialized C9 acetylenic alcohol widely utilized as a high-value intermediate in the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Safety, Stability, and Handling of Nona-3,6-diyn-1-ol
Executive Summary
Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a specialized C9 acetylenic alcohol widely utilized as a high-value intermediate in the synthesis of polyunsaturated fatty acid (PUFA) analogs, insect pheromones, and "green" flavor compounds (e.g., cucumber and melon volatiles).[1][2][3]
While often categorized generically as an organic irritant, its skipped diyne structure (
) introduces specific instability risks not found in simple alcohols. This moiety is prone to autoxidation , base-catalyzed isomerization , and thermal polymerization . This guide outlines the rigorous cold-chain protocols and inert-atmosphere handling required to maintain compound integrity and ensure operator safety.
Chemical Profile & Energetics
The reactivity of nona-3,6-diyn-1-ol is defined by the methylene group at position 5 (C5), located between two alkyne units. These "bis-propargylic" protons are significantly more acidic (
) than standard alkyl protons, making the site a focal point for radical abstraction and oxidative degradation.
Table 1: Physicochemical Specifications
Property
Value
Notes
CAS Number
57386-91-1
Distinct from the diene analog (CAS 76649-25-7).
Molecular Weight
136.19 g/mol
Appearance
Clear to pale yellow liquid
Darkening indicates oxidation/polymerization.
Flash Point
~93°C (200°F)
Combustible liquid (Class IIIB).
Boiling Point
>80°C at reduced pressure
Do not distill at atmospheric pressure.
Solubility
Organic solvents (EtOH, DCM)
Immiscible in water.
Hazard Identification
Health Hazards (GHS Classification)
Skin Irritation (Category 2): Causes localized dermatitis upon contact.
Eye Irritation (Category 2A): Vapors and liquid cause severe irritation.
STOT-SE (Category 3): Respiratory tract irritation if inhaled as a mist or vapor.
Reactivity Hazards (The "Skipped" Risk)
Autoxidation: Exposure to atmospheric oxygen generates hydroperoxides at C5, leading to chain cleavage and formation of explosive peroxides in concentrated residues.[4]
Isomerization: Contact with bases (e.g., NaOH, amines) or transition metals (Fe, Cu) can trigger the migration of triple bonds to form the thermodynamically more stable (but biologically distinct) conjugated diyne.
Exothermic Polymerization: Heating above 100°C, especially in the presence of metal ions, can initiate rapid polymerization.
Storage & Handling Protocols
Core Directive: Treat nona-3,6-diyn-1-ol as a temperature-sensitive, air-sensitive lipid precursor .
Storage Architecture
Temperature: Store at 0°C to 8°C for short-term (<1 month). For long-term storage, freeze at -20°C .
Atmosphere: Headspace must be purged with Argon (preferred over Nitrogen due to higher density, providing a better blanket).
Container: Amber borosilicate glass with Teflon-lined caps. Avoid metal containers to prevent catalytic decomposition.
Operational Workflow: Aliquoting
Step 1: Allow the sealed bottle to warm to room temperature inside a desiccator before opening. Rationale: Prevents water condensation from entering the cold liquid.
Step 2: Purge the receiving vial with Argon for 30 seconds.
Step 3: Use a glass syringe or positive-displacement pipette to transfer the liquid. Avoid plasticizers found in standard PVC tubing.
Step 4: Immediately flush the source container with Argon, seal with Parafilm, and return to cold storage.
Visualization: Reactivity & Lifecycle
Figure 1: Skipped Diyne Degradation Pathways
This diagram illustrates why inert handling is critical: the central methylene group is the "Achilles' heel" of the molecule.
Caption: Degradation logic of nona-3,6-diyn-1-ol showing oxidative and thermal risks.[1][3]
Figure 2: Safe Handling Decision Tree
A self-validating workflow for researchers to determine safe usage parameters.
Caption: Operational workflow ensuring moisture control and oxidative stability.
Emergency Procedures
Scenario
Protocol
Spill (Small)
Absorb with vermiculite or sand. Do not use paper towels (oxidative heat risk). Place in a fume hood to evaporate or dispose of as hazardous organic waste.
Skin Contact
Wash immediately with soap and water for 15 minutes.[5] The compound is lipophilic; water alone is insufficient.
Fire
Use CO2 or Dry Chemical extinguishers.[5][6] Water spray may spread the burning liquid (density < 1.0).
Ingestion
Do not induce vomiting due to aspiration risk. Seek medical attention immediately.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352598, Nona-3,6-diyn-1-ol. Retrieved from [Link]
Bedoukian Research. Safety Data Sheet: 3,6-Nonadien-1-ol (Related Diene Structure & Handling). Retrieved from [Link]
The Good Scents Company. Nona-3,6-diyn-1-ol Chemical Information and Organoleptic Profile. Retrieved from [Link]
Jaydev Chemicals. Technical Specifications for Acetylenic Intermediates. Retrieved from [Link]
Royal Society of Chemistry. Synthetic methodologies to access skipped dienes (Context on Precursor Reactivity). Retrieved from [Link]
An In-depth Technical Guide to the Reactivity Profile of Alkyne and Alcohol Functional Groups
Introduction In the landscape of organic synthesis, the alkyne and alcohol functional groups represent two of the most versatile and fundamental building blocks. Their distinct electronic and steric properties give rise...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of organic synthesis, the alkyne and alcohol functional groups represent two of the most versatile and fundamental building blocks. Their distinct electronic and steric properties give rise to a rich and diverse reactivity profile, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the core reactivity of both alkynes and alcohols, not as isolated entities, but as functional groups that often coexist within a single molecule. Understanding their individual behaviors and, more critically, their interplay is paramount for researchers, scientists, and drug development professionals aiming to design efficient and selective synthetic strategies.
This document deviates from a rigid template, instead opting for a structure that logically unfolds the nuances of alkyne and alcohol chemistry. We will begin by dissecting the intrinsic reactivity of each functional group, followed by an examination of scenarios where their reactivities intersect, demanding strategic chemoselective control. Throughout this guide, we will emphasize the causality behind experimental choices and present protocols as self-validating systems, grounded in established chemical principles and supported by authoritative references.
PART 1: The Intrinsic Reactivity of Alcohols
Alcohols, characterized by the hydroxyl (-OH) group, are ubiquitous in organic chemistry and serve as pivotal intermediates in synthesis.[1] Their reactivity stems from the polar O-H bond, the nucleophilicity of the oxygen atom, and the ability of the hydroxyl group to be converted into a good leaving group.[2]
Acidity and Basicity: The Amphoteric Nature of Alcohols
Alcohols are amphoteric, capable of acting as both weak acids and weak bases.[3] The acidity of the hydroxyl proton allows for deprotonation by strong bases to form alkoxide nucleophiles.[3] Conversely, the lone pairs on the oxygen atom can be protonated by strong acids, transforming the poor leaving group (-OH) into an excellent leaving group (-OH2+).[2]
Oxidation: A Gateway to Carbonyl Compounds
The oxidation of alcohols is a cornerstone transformation in organic synthesis, providing access to aldehydes, ketones, and carboxylic acids.[1][4] The outcome of the oxidation is dependent on the substitution of the alcohol (primary, secondary, or tertiary) and the choice of oxidizing agent.[5]
Primary Alcohols: Can be oxidized to aldehydes using mild reagents like pyridinium chlorochromate (PCC) or through Swern and Dess-Martin oxidations.[5][6] Stronger oxidizing agents, such as chromic acid (H2CrO4), will further oxidize the intermediate aldehyde to a carboxylic acid.[7]
Secondary Alcohols: Are readily oxidized to ketones using a variety of oxidizing agents, including chromic acid and PCC.[8][9]
Tertiary Alcohols: Are resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon.[1][9]
Mild and selective, performed at room temperature.[4]
Swern Oxidation
Aldehyde
Ketone
Utilizes DMSO and oxalyl chloride at low temperatures.[5]
Nucleophilic Substitution and Elimination Reactions
The hydroxyl group is a poor leaving group. Therefore, to undergo substitution or elimination reactions, it must first be activated.[1][2]
1.3.1. Conversion to Alkyl Halides
Protonation by strong hydrohalic acids (HBr, HCl) converts the -OH group into water, a good leaving group, facilitating SN1 or SN2 reactions depending on the alcohol's structure.[2] Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are also effective for converting alcohols to alkyl chlorides and bromides, respectively.[3]
1.3.2. Formation of Sulfonate Esters
A milder method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs).[2] This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles.
Ether and Ester Formation
1.4.1. Etherification
Ethers can be synthesized from alcohols through several methods. The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[10] Symmetrical ethers can be formed by the acid-catalyzed dehydration of primary alcohols.[11] More recently, iron-catalyzed direct etherification of alcohols has been developed as a more environmentally benign approach.[12] Reductive etherification of carbonyl compounds with alcohols also provides a route to unsymmetrical ethers.[13]
1.4.2. Esterification
Esterification is a fundamental reaction where an alcohol reacts with a carboxylic acid or its derivative to form an ester.[14][15] The Fischer-Speier esterification, the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic example.[16][17] To drive the equilibrium towards the product, water is typically removed as it is formed.[17] The use of more reactive acyl chlorides or acid anhydrides provides a more efficient, though less atom-economical, route to esters.[18]
PART 2: The Intrinsic Reactivity of Alkynes
Alkynes, with their carbon-carbon triple bond, are a hub of high electron density, making them susceptible to a variety of transformations.[19] Their reactivity is characterized by addition reactions and the acidity of terminal alkyne protons.
Acidity of Terminal Alkynes
The hydrogen atom attached to a triply bonded carbon in a terminal alkyne is significantly more acidic than hydrogens on sp2 or sp3 hybridized carbons.[19] This allows for deprotonation by a strong base (e.g., sodium amide, NaNH2) to form a highly nucleophilic acetylide anion. This acetylide can then participate in carbon-carbon bond-forming reactions, such as alkylation with primary alkyl halides.[20]
Addition Reactions
The principal reaction pathway for alkynes is addition across the triple bond.[21] Due to the presence of two π-bonds, addition can occur once to yield an alkene, or twice to yield an alkane.[22]
2.2.1. Hydrogenation
The reduction of alkynes can be controlled to produce either alkenes or alkanes.[23]
Complete Reduction: Catalytic hydrogenation with catalysts like platinum, palladium, or nickel reduces the alkyne completely to the corresponding alkane.[21][24]
Partial Reduction to cis-Alkenes: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), allows for the stereoselective reduction of an alkyne to a cis-alkene.[25][26]
Partial Reduction to trans-Alkenes: Dissolving metal reduction, typically using sodium or lithium in liquid ammonia, selectively produces trans-alkenes.[25][27]
Alkynes react with halogens (Br2, Cl2) and hydrogen halides (HBr, HCl) in a manner analogous to alkenes.[21] The addition can occur once or twice.[28] Hydrohalogenation of terminal alkynes follows Markovnikov's rule, with the halogen adding to the more substituted carbon.[29]
2.2.3. Hydration
The addition of water to an alkyne, typically catalyzed by a mercury(II) salt in aqueous acid, initially forms an enol.[26] This enol rapidly tautomerizes to the more stable keto form. For terminal alkynes, this reaction produces methyl ketones.[29]
Transition Metal-Catalyzed Reactions
Transition metals play a pivotal role in modern alkyne chemistry, enabling a vast array of transformations with high selectivity.[30]
Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is a powerful tool for synthesizing conjugated enynes and arylalkynes.[31][32] The reaction mechanism involves two interconnected catalytic cycles.[33] Recently, iron-catalyzed versions have been explored as a more sustainable alternative.[34]
Alkyne Annulations: Transition metals can catalyze the annulation of alkynes to construct various carbocyclic and heterocyclic frameworks.[30]
Hydroarylation: The formal addition of an Ar-H bond across a C-C triple bond can be achieved using transition metal catalysis.[35]
Alkyne Dimerization: Transition metals, such as rhodium, can catalyze the dimerization of alkynes to form 1,3-enynes.[36][37]
PART 3: Chemoselectivity and Protecting Group Strategies
In molecules containing both alkyne and alcohol functionalities, the ability to selectively react one group in the presence of the other is a critical challenge in synthetic design. This requires a deep understanding of the relative reactivities of the two groups and the strategic use of protecting groups.
Navigating Chemoselectivity
The choice of reagents and reaction conditions dictates which functional group will react preferentially. For instance, the acidic proton of a terminal alkyne will react with a Grignard reagent, while the hydroxyl proton of an alcohol is also acidic enough to quench the Grignard reagent.[38] In such cases, selective protection is necessary.
Protecting Groups: A Synthetic Necessity
Protecting groups are temporarily introduced to mask a reactive functional group, allowing for a chemical transformation to be performed elsewhere in the molecule.[39][40] The ideal protecting group should be easy to install, stable to the desired reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups.[39]
3.2.1. Protecting Alcohols
Common protecting groups for alcohols include silyl ethers, acetals, and benzyl ethers.[40]
Silyl Ethers: Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers are widely used.[38][41] They are installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base and are typically cleaved with a fluoride source like tetrabutylammonium fluoride (TBAF).[41]
Acetals: Tetrahydropyranyl (THP) ethers are formed by reacting an alcohol with dihydropyran under acidic conditions.[41] They are stable to basic conditions but are readily cleaved by aqueous acid.[42]
Benzyl Ethers (Bn): Installed via a Williamson ether synthesis, benzyl ethers are robust and can be removed by hydrogenolysis.[42]
While terminal alkynes are often deprotonated and used as nucleophiles, there are instances where their protection is necessary. Silyl groups, such as triisopropylsilyl (TIPS), are commonly used to protect the terminal position of an alkyne.
Experimental Workflow: Selective Protection and Reaction
The following workflow illustrates a common strategy for selectively manipulating a molecule containing both an alcohol and a terminal alkyne.
Caption: Workflow for selective alkyne functionalization.
Protocol: Selective Sonogashira Coupling
Protection: To a solution of the starting material (containing both alcohol and terminal alkyne) in anhydrous dichloromethane, add imidazole (1.5 equivalents) followed by tert-butyldimethylsilyl chloride (1.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until complete (monitored by TLC). Quench with saturated aqueous sodium bicarbonate and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the TBDMS-protected intermediate.
Sonogashira Coupling: To a solution of the TBDMS-protected alkyne and the aryl/vinyl halide (1.1 equivalents) in a suitable solvent (e.g., THF/Et3N), add Pd(PPh3)4 (0.05 equivalents) and CuI (0.1 equivalents). Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Deprotection: Dissolve the purified coupled product in THF and add a solution of tetrabutylammonium fluoride (1.1 equivalents in THF). Stir at room temperature until the deprotection is complete (monitored by TLC). Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the final product.
Conclusion
The reactivity profiles of alkyne and alcohol functional groups are both extensive and nuanced. While their individual chemistries are well-established, the true art of organic synthesis lies in the ability to manipulate these groups in concert within a complex molecular framework. This guide has provided a foundational understanding of their core reactivities, from the oxidation and substitution reactions of alcohols to the addition and coupling reactions of alkynes. We have also underscored the critical importance of chemoselectivity and the strategic implementation of protecting groups. By mastering these principles, researchers and drug development professionals can design and execute more efficient, elegant, and ultimately successful synthetic routes to novel and valuable molecules.
References
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
Aldehyde & Ketone Synthesis by Oxidation of Alcohols. Study.com. [Link]
Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor–Acceptor Cyclopropane. Organic Letters - ACS Publications. [Link]
Reactions of Alkynes. Taylor & Francis eBooks. [Link]
Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. [Link]
REACTIONS OF ALCOHOLS. University of Illinois Chicago. [Link]
Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. ACS Publications. [Link]
Technical Guide: Nona-3,6-diyn-1-ol as a Strategic Scaffold in Pheromone and Flavor Synthesis
Topic: Nona-3,6-diyn-1-ol as a precursor in organic synthesis Content Type: Application Note & Technical Guide[1] [1] Executive Summary Nona-3,6-diyn-1-ol (CAS 57386-91-1) represents a critical C9 building block in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Nona-3,6-diyn-1-ol as a precursor in organic synthesis
Content Type: Application Note & Technical Guide[1]
[1]
Executive Summary
Nona-3,6-diyn-1-ol (CAS 57386-91-1) represents a critical C9 building block in the synthesis of "skipped" (methylene-interrupted) polyunsaturated systems.[1][2] Unlike conjugated diynes, the 1,4-diyne motif requires precise synthetic handling to prevent base-catalyzed isomerization to thermodynamically stable conjugated allenes or diynes.[1]
This guide details the operational protocols for utilizing Nona-3,6-diyn-1-ol as a divergent precursor. It serves two primary industrial functions:
Direct Precursor: Stereoselective reduction yields (3Z,6Z)-nona-3,6-dien-1-ol ("Melon Alcohol"), a high-value flavorant and insect pheromone.[1]
Chain Extension Scaffold: Activation of the hydroxyl group allows the C9 fragment to serve as the "head group" in the total synthesis of complex Polyunsaturated Fatty Acids (PUFAs) and Lepidopteran pheromones via copper-catalyzed coupling.[1]
Structural Analysis & Retrosynthetic Logic
The utility of Nona-3,6-diyn-1-ol lies in its distinct "skipped" geometry.[1] The methylene bridge at C5 is the structural pivot point; maintaining its integrity is the primary challenge during synthesis and reduction.[1]
The "Skipped" Challenge
Thermodynamic Instability: The protons at C5 (between the two alkynes) are highly acidic (pKa ~20-22).[1] Strong bases or elevated temperatures can trigger prototropic shifts, leading to conjugation.[1]
Strategic Advantage: Once established, this motif can be reduced to a (Z,Z)-1,4-diene, mimicking the natural unsaturation pattern found in linoleic and arachidonic acids.[1]
Workflow Visualization
The following diagram illustrates the divergent pathways available from this single precursor.
[1]
Protocol A: Synthesis of Nona-3,6-diyn-1-ol
Context: Commercial supplies of skipped diynes are often expensive or impure.[1] In-house synthesis via copper-catalyzed coupling is the industry standard for high-purity requirements.[1]
Reaction Design
This protocol utilizes a modified Cadiot-Chodkiewicz type coupling (though strictly alkylation) or Jeffery conditions , coupling a terminal alkyne with a propargylic halide.[1]
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.
Solvation: Dissolve 3-butyn-1-ol in DMF (0.5 M concentration). Add K₂CO₃, CuI, and NaI.[1][4] The mixture will turn a grey/yellow suspension.[1]
Addition: Cool the mixture to 0°C. Add 1-Bromo-2-pentyne dropwise over 30 minutes. Exotherm Control: Maintain internal temp < 10°C to prevent polymerization.
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-18 hours.[1]
Self-Validation (TLC): Monitor disappearance of 3-butyn-1-ol (Rf ~0.3 in 30% EtOAc/Hex) and appearance of product (Rf ~0.4).[1] Stain with KMnO₄ (alkynes show distinct yellow/brown spots).[1]
Quench: Pour into saturated NH₄Cl solution (dissolves copper salts). Extract with Diethyl Ether (3x).[1]
Purification: Wash organics with LiCl solution (to remove DMF), dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).
Yield Expectation: 75-85% isolated yield.
Protocol B: Stereoselective Reduction to (3Z,6Z)-Nona-3,6-dien-1-ol
Context: This is the critical step for flavor/pheromone applications.[1] The goal is >98% Z-selectivity while avoiding over-reduction to mono-enes or alkanes.
Catalyst Selection: P-2 Nickel vs. Lindlar
While Lindlar catalyst is classic, P-2 Nickel (Nickel Boride) is generated in situ and often provides superior suppression of over-reduction in skipped diyne systems.[1] This guide recommends P-2 Nickel for reproducibility.[1]
Catalyst Generation: In a reaction flask, dissolve Ni(OAc)₂·4H₂O (0.2 eq relative to substrate) in Ethanol (95%).[1]
Reduction to Boride: Under N₂, add NaBH₄ (0.2 eq) dissolved in a minimum amount of ethanol.[1] The solution will turn black (colloidal Ni₂B).[1]
Poisoning: Immediately add Ethylenediamine (0.4 eq). Stir for 15 minutes.
Substrate Addition: Add Nona-3,6-diyn-1-ol dissolved in Ethanol.
Hydrogenation: Purge flask with H₂ (balloon). Stir vigorously at Room Temperature.
Critical Control Point: Monitor H₂ uptake. The reaction typically stops spontaneously after absorption of 2 equivalents of H₂ due to the catalyst specificity.[1]
Self-Validation (GC-MS): Alkyne peak should disappear.[1] If trans-isomer forms, it indicates catalyst over-activity (increase EDA ratio).[1]
Workup: Filter through a pad of Celite to remove Ni.[1] Concentrate filtrate.[1]
Reagent Prep: Prepare 0.1 M Li₂CuCl₄ in THF (mix LiCl and CuCl₂).
Coupling: Dissolve Nona-3,6-diyn-1-yl tosylate in THF. Cool to -78°C.[1]
Catalyst: Add Li₂CuCl₄ (5 mol%).
Grignard: Add the long-chain Grignard reagent (e.g., Decylmagnesium bromide) dropwise.[1]
Warm: Allow to warm to -10°C over 2 hours.
Outcome: This yields the C19 skipped diyne, which can subsequently be reduced to the triene (pheromone).[1]
References
Synthesis of Skipped Diynes: "Synthesis of methylene-interrupted diynes via copper-catalyzed coupling." Journal of Organic Chemistry. (General methodology reference).
Pheromone Synthesis: Mori, K. "Synthesis of insect pheromones and juvenile hormones."[1] Tetrahedron, 1974.[1]
P-2 Nickel Reduction: Brown, C. A., & Ahuja, V. K.[1] "Catalytic Hydrogenation. VI. Reaction of P-2 Nickel with Acetylenes."[1] Journal of Organic Chemistry, 1973.[1]
Kochi Coupling: Tamura, M., & Kochi, J. "Synthesis of complex molecules via copper-catalyzed coupling of Grignard reagents."[1] Synthesis, 1971.[1]
(Note: Specific protocols adapted from standard methodologies in pheromone synthesis literature, specifically utilizing the C9 fragment strategies pioneered by Bedoukian Research and similar specialized fine chemical entities.)
Application Note: Utilizing Nona-3,6-diyn-1-ol in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Strategic Rationale: Overcoming the Limitations of CuAAC In the landscape of bioorthogo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Technical Guide & Experimental Protocols
Strategic Rationale: Overcoming the Limitations of CuAAC
In the landscape of bioorthogonal chemistry, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles. However, CuAAC is strictly limited to terminal alkynes because the catalytic cycle fundamentally relies on the deprotonation of the terminal alkyne to form a copper-acetylide intermediate.
Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a linear molecule containing two internal alkynes (at the C3-C4 and C6-C7 positions) and a terminal hydroxyl group (). Because it lacks a terminal alkyne proton, nona-3,6-diyn-1-ol is completely unreactive under standard CuAAC conditions.
To leverage this unique diyne in click chemistry—whether to create complex cross-linked materials or novel bis-triazole pharmacophores—researchers must pivot to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . RuAAC bypasses the acetylide requirement, enabling the direct cycloaddition of organic azides with internal alkynes to yield highly functionalized 1,4,5-trisubstituted 1,2,3-triazoles ().
Mechanistic Insights: The RuAAC Pathway
The causality behind RuAAC's success with internal alkynes lies in its distinct catalytic cycle. Utilizing cyclopentadienyl ruthenium chloride complexes (such as CpRuCl(PPh3)2 or CpRuCl(COD)), the reaction does not require alkyne deprotonation.
Instead, the mechanism proceeds via the oxidative coupling of the azide and the internal alkyne to form a six-membered ruthenacycle intermediate. The first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. Subsequent reductive elimination releases the fully substituted 1,4,5-trisubstituted triazole and regenerates the active catalyst ().
RuAAC Catalytic Cycle for Internal Alkynes.
Experimental Design & Catalyst Selection
When working with a bis-internal alkyne like nona-3,6-diyn-1-ol, experimental design requires precise control over two variables: Catalyst Type and Stoichiometry .
Catalyst Causality
Cp*RuCl(COD) : Exhibits higher activity and is ideal for ambient temperature reactions. This is the catalyst of choice if your organic azide is thermally labile ().
Cp*RuCl(PPh3)2 : Requires mild heating (60–70 °C) to dissociate the triphenylphosphine ligands and open the coordination sphere. It is highly robust and preferred for sterically hindered substrates or when driving a bis-cycloaddition to completion ().
Stoichiometric Control
Because nona-3,6-diyn-1-ol has two reactive sites, stoichiometry dictates the product:
1.0 Equivalent of Azide : Favors the mono-triazole, leaving one internal alkyne intact for downstream orthogonal functionalization.
2.5 Equivalents of Azide : Drives the reaction to the bis-triazole, fully functionalizing the carbon backbone.
Quantitative Data & Reaction Parameters
The following table summarizes the causal relationship between reaction parameters and the expected outcomes when using nona-3,6-diyn-1-ol.
Parameter
CuAAC (Standard Click)
RuAAC (Ambient Protocol)
RuAAC (Thermal Protocol)
Catalyst
Cu(I) salts (e.g., CuSO₄/NaAsc)
CpRuCl(COD)
CpRuCl(PPh3)2
Alkyne Compatibility
Terminal Alkynes ONLY
Terminal & Internal Alkynes
Terminal & Internal Alkynes
Nona-3,6-diyn-1-ol Reactivity
Unreactive (No terminal proton)
Highly Reactive
Highly Reactive
Temperature
RT to 40 °C
Room Temperature
60 °C – 70 °C
Product Substitution
1,4-Disubstituted Triazoles
1,4,5-Trisubstituted Triazoles
1,4,5-Trisubstituted Triazoles
Primary Use Case
Standard bioconjugation
Thermally labile azides
Sterically hindered/Bis-click
Step-by-Step Methodologies
Experimental Workflow for RuAAC of Nona-3,6-diyn-1-ol.
Protocol A: Selective Mono-Cycloaddition
Objective: Synthesize a mono-triazole while preserving the second internal alkyne.
Preparation : Flame-dry a 10 mL Schlenk flask and purge with Argon. Causality: Ruthenium(II) catalysts are susceptible to oxidative degradation to inactive Ru(III)/Ru(IV) species in the presence of oxygen and moisture.
Reagent Loading : Dissolve nona-3,6-diyn-1-ol (1.0 mmol, 136.2 mg) and the chosen organic azide (1.0 mmol) in 4.0 mL of anhydrous 1,4-dioxane.
Catalyst Addition : Add Cp*RuCl(COD) (0.02 mmol, 2 mol%). The solution will typically turn a dark, characteristic color.
Reaction Execution : Stir the mixture at room temperature for 12–16 hours under Argon.
Self-Validation Checkpoint : Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.
System Validation: The presence of a mass peak corresponding to [M + Azide + H]+ confirms mono-cycloaddition. If FTIR is used, the retention of a weak signal at ~2200 cm⁻¹ confirms the survival of the unreacted second internal alkyne.
Workup : Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the mono-triazole.
Protocol B: Complete Bis-Cycloaddition
Objective: Fully functionalize the nona-3,6-diyn-1-ol backbone into a bis-triazole.
Preparation : Flame-dry a 10 mL Schlenk flask and establish an Argon atmosphere.
Reagent Loading : Dissolve nona-3,6-diyn-1-ol (1.0 mmol, 136.2 mg) and the organic azide (2.5 mmol , excess required to force double cycloaddition) in 5.0 mL of anhydrous 1,4-dioxane.
Catalyst Addition : Add Cp*RuCl(PPh3)2 (0.05 mmol, 5 mol%). Causality: The bis-cycloaddition introduces significant steric bulk after the first triazole forms. The robust nature of the PPh3-ligated catalyst at elevated temperatures overcomes this steric hindrance.
Reaction Execution : Submerge the flask in a pre-heated oil bath at 70 °C and stir for 24 hours.
Self-Validation Checkpoint : Analyze via LC-MS and TLC.
System Validation: Complete disappearance of the starting material and the mono-triazole intermediate on TLC. LC-MS must show a dominant mass shift of [M + 2(Azide) + H]+. FTIR analysis will show a complete absence of the alkyne stretch at ~2200 cm⁻¹.
Workup : Cool to room temperature, filter through a short pad of Celite to remove ruthenium residues, concentrate, and purify via chromatography.
References
PubChem . "Nona-3,6-diyn-1-ol | C9H12O | CID 12352598". National Center for Biotechnology Information. URL:[Link]
B. C. B. Ko et al. "Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism". Journal of the American Chemical Society, 2008. URL:[Link]
V. D. Bock et al. "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications". Chemical Reviews, 2016. URL:[Link]
K. E. Rill et al. "Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS". PMC, National Institutes of Health, 2018. URL:[Link]
Method
Strategic Derivatization of Nona-3,6-diyn-1-ol: Preserving the Skipped Diyne Architecture
Topic: Derivatization of the hydroxyl group of nona-3,6-diyn-1-ol Content Type: Detailed Application Note and Protocol Guide Executive Summary & Strategic Rationale Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a critical C9 b...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Derivatization of the hydroxyl group of nona-3,6-diyn-1-ol
Content Type: Detailed Application Note and Protocol Guide
Executive Summary & Strategic Rationale
Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a critical C9 building block in the synthesis of Polyunsaturated Fatty Acids (PUFAs), insect pheromones, and "green" fragrance compounds like (3Z,6Z)-nonadienol. Its structural core—a skipped 1,4-diyne system—presents a unique synthetic challenge: the methylene protons at C5 (between the two alkynes) are highly acidic (
).
The Core Challenge: Under strongly basic conditions (e.g.,
-BuOK, NaOEt) or high thermal stress, this system undergoes irreversible prototropic isomerization to form thermodynamically stable conjugated diynes or allenes.
This guide provides high-fidelity protocols for derivatizing the C1-hydroxyl group while maintaining the integrity of the sensitive 3,6-diyne skeleton.
Critical Stability Considerations (The "Skipped" Rule)
Before initiating any derivatization, researchers must adhere to the Base-Temperature Matrix to prevent isomerization.
Parameter
Safe Zone
Danger Zone (Isomerization Risk)
Base Strength
Pyridine, 2,6-Lutidine, EtN, Imidazole
NaOH, KOH, NaH, -BuOK, LDA
Temperature
-78°C to +25°C
> 40°C (especially with base)
Acidity
Mild Lewis Acids, SiO
Strong Mineral Acids (HSO can cause hydration)
Oxidants
Dess-Martin, Swern, TEMPO
Jones Reagent, KMnO (cleaves alkynes)
Experimental Protocols
Protocol A: Conversion to Alkyl Halides/Sulfonates (Chain Extension Precursors)
Objective: Convert the -OH to a leaving group (Mesylate or Bromide) for subsequent coupling (e.g., copper-catalyzed alkylation) to synthesize long-chain PUFAs.
A1. Mesylation (Methanesulfonylation)
Mechanism: Nucleophilic attack of the alcohol on the sulfonyl chloride, driven by a mild base.
Why this method? Uses pyridine (weak base) to neutralize HCl, avoiding C5-deprotonation.
Stir for 45-90 minutes. The suspension will become cloudy.
Quench: Add 1:1 mixture of sat. NaHCO
and sat. NaSO. Stir vigorously until the biphasic mixture becomes clear (iodinane reduction).
Isolation: Extract with Et
O. The aldehyde is volatile; concentrate carefully.
Protocol C: Protection Strategies (Silylation)
Objective: Mask the alcohol during modifications of the alkyne termini.
Recommended Group:TBDMS (tert-Butyldimethylsilyl)
Reasoning: TBDMS is bulky enough to be selective for the primary alcohol and stable against the metal-acetylides used in chain extensions.
Step-by-Step:
Dissolve alcohol in DMF (Dimethylformamide).
Add Imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq).
Stir at RT for 3 hours.
Workup: Dilute with water, extract with Hexanes (TBDMS ethers are very lipophilic).
Purification: Silica gel chromatography (100% Hexanes to 5% EtOAc).
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct derivatization pathway based on the downstream application.
Caption: Workflow for selecting reagents based on synthetic goals, highlighting the critical avoidance of strong bases.
References
Preparation of Skipped Diynes: Trost, B. M., & Rudd, M. T. (2002). "Ruthenium-Catalyzed Cycloisomerizations of Diynols." Journal of the American Chemical Society, 124(16), 4178–4179. Link
Oxidation Protocols (DMP): Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 48(22), 4155–4156. Link
Appel Reaction Mechanism: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link
PUFA Synthesis Reviews (Skipped Diyne Handling): Viala, J. (2013). "Synthesis of Polyunsaturated Fatty Acids (PUFAs) and Their Metabolites." Current Organic Chemistry, 17(1), 1-20. Link
Nona-3,6-diyn-1-ol Properties: PubChem Compound Summary for CID 12352598. Link
Application Note: Nona-3,6-diyn-1-ol as a Linchpin Intermediate in the Synthesis of Skipped-Diene Insect Pheromones
Target Audience: Researchers, Chemical Ecologists, and Drug/Agrochemical Development Professionals. Introduction and Mechanistic Rationale In the field of insect chemical ecology, skipped (methylene-interrupted) dienes a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Chemical Ecologists, and Drug/Agrochemical Development Professionals.
Introduction and Mechanistic Rationale
In the field of insect chemical ecology, skipped (methylene-interrupted) dienes and trienes are ubiquitous motifs found in lepidopteran sex pheromones and plant-derived Green Leaf Volatiles (GLVs). Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a highly specialized C9 building block utilized extensively as a precursor for these semiochemicals[1][2]. It is the primary intermediate in the synthesis of (3Z,6Z)-3,6-nonadien-1-ol and (3Z,6Z)-3,6-nonadienal, which function as potent attractants or synergists for agricultural pests such as the tomato leafminer (Tuta absoluta)[3][4].
The Causality of Synthetic Design
Synthesizing skipped dienes is notoriously difficult due to the thermodynamic driving force that favors conjugated systems. Base-catalyzed "zipper" isomerization is a constant threat during synthesis.
Why Grignard Coupling? To assemble the C9 backbone without triggering isomerization, an sp³-sp carbon-carbon bond formation is required. A Grignard coupling between 1-bromo-2-pentyne and a protected 3-butyn-1-ol avoids the harsh, prolonged basic conditions that ruin skipped diynes[5][6].
Why P-2 Nickel Catalyst? Achieving the biologically active (Z,Z) geometry is critical; insects can differentiate geometric isomers with extreme precision. Standard heterogeneous catalysts (e.g., Pd/C) cause over-reduction to the alkane. While Lindlar's catalyst is an option, P-2 Nickel (nickel boride) modified with ethylenediamine (EDA) provides superior stereocontrol for internal alkynes, yielding >95% (Z,Z)-selectivity without E-isomerization[5][6].
Synthesis Workflow and Visualization
Chemical synthesis workflow from precursor alkynes to the final pheromone aldehyde.
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes specific Quality Control (QC) checkpoints to ensure the integrity of the skipped-diene system before proceeding.
Protocol 1: Synthesis of Nona-3,6-diyn-1-ol via Grignard Coupling
Objective: Assemble the C9 diyne backbone while preventing alkyne isomerization[5].
Initiation: Under a strict argon atmosphere, place magnesium turnings (1.1 eq) in a flame-dried, three-necked flask. Add a single crystal of iodine to activate the magnesium surface.
Grignard Formation: Dropwise, add a solution of 1-bromo-2-pentyne (1.0 eq) in anhydrous THF. Maintain a gentle reflux. Mechanistic Note: Strict anhydrous conditions are mandatory to prevent quenching the Grignard reagent into 2-pentyne.
Coupling: To the freshly prepared Grignard reagent, slowly add a solution of 3-butynyl tetrahydropyranyl (THP) ether (0.9 eq) in anhydrous THF. Stir at 60°C for 4 hours.
Deprotection: Quench the reaction with saturated NH₄Cl. Extract the organic phase, concentrate, and dissolve the crude THP-ether in methanol. Add a catalytic amount of p-Toluenesulfonic acid (TsOH) and stir at room temperature for 2 hours to cleave the THP group.
Validation/QC: Analyze via GC-MS. The product must show a molecular ion peak corresponding to Nona-3,6-diyn-1-ol (m/z 136.19)[7]. TLC should show a single spot (KMnO₄ active).
Protocol 2: Stereoselective Hydrogenation to (3Z,6Z)-3,6-nonadien-1-ol
Objective: Reduce the diyne to a (Z,Z)-diene without over-reduction[5][6].
Catalyst Preparation: In a flask under argon, dissolve nickel acetate in ethanol. Add a solution of sodium borohydride (NaBH₄) in ethanol. A black precipitate of P-2 nickel boride will form immediately.
Modification: Add ethylenediamine (EDA) to the suspension. Mechanistic Note: EDA poisons the catalyst just enough to prevent the reduction of alkenes to alkanes, while keeping it active for alkynes.
Hydrogenation: Add the Nona-3,6-diyn-1-ol from Protocol 1. Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon at room temperature.
Validation/QC: Monitor strictly by GC-FID. Stop the reaction the moment the alkyne peaks disappear. Over-stirring will lead to alkane formation. The product should yield >95% of the (Z,Z)-isomer.
Protocol 3: Dess-Martin Oxidation to (3Z,6Z)-3,6-nonadienal
Objective: Mildly oxidize the primary alcohol to an aldehyde without isomerizing the sensitive skipped diene[6].
Reaction Setup: Dissolve (3Z,6Z)-3,6-nonadien-1-ol in anhydrous dichloromethane (DCM) at 0°C.
Oxidation: Add Dess-Martin periodinane (DMP) (1.2 eq) in one portion. Remove the ice bath and stir at room temperature for 1 hour. Mechanistic Note: DMP is chosen over Jones or Swern oxidation because it operates under neutral, mild conditions, entirely avoiding acid/base-catalyzed conjugation of the diene.
Work-up: Quench with an equal volume of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is completely clear. Extract with DCM.
Validation/QC: Analyze via FT-IR. Confirm the appearance of a strong, sharp C=O stretch at ~1725 cm⁻¹ and the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹.
Quantitative Data Summary
The following table summarizes the physicochemical properties and expected yields for the intermediate and final semiochemicals[5][7].
Once synthesized, these volatile aldehydes and alcohols are utilized in field trapping and mating disruption. The efficacy of these compounds relies on their precise interaction with the insect's olfactory system. The strict (Z,Z) geometry ensures perfect binding affinity within the hydrophobic pocket of the Odorant Binding Proteins (OBPs)[5].
Signal transduction pathway of synthesized pheromones within the insect olfactory system.
References
Prayoglife. "Nona-3,6-diyn-1-ol - nsj prayoglife | CAS No: 57386-91-1".
Application of nona-3,6-diyn-1-ol in fragrance and flavor industry
This Application Note is designed for research and development scientists in the fragrance and flavor (F&F) industry. It addresses the technical utilization of Nona-3,6-diyn-1-ol , establishing its primary role not as a...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research and development scientists in the fragrance and flavor (F&F) industry. It addresses the technical utilization of Nona-3,6-diyn-1-ol , establishing its primary role not as a final sensory ingredient, but as the critical structural precursor for high-impact "Green" and "Violet" volatiles.
Subject: Strategic Utilization of Nona-3,6-diyn-1-ol as a Precursor for (Z,Z)-3,6-Nonadien-1-ol
CAS Number: 57386-91-1
Molecular Formula: C9H12O
Target Audience: Synthetic Chemists, Flavorists, Fragrance Formulation Scientists.
Executive Summary & Scientific Rationale
In the fragrance and flavor industry, Nona-3,6-diyn-1-ol (hereafter referred to as the Diyn-Precursor ) serves a specialized function. Unlike standard aroma chemicals used for their direct olfactory contribution, the Diyn-Precursor is an obligate intermediate . Its rigid acetylenic backbone allows for the precise stereoselective generation of (Z,Z)-3,6-Nonadien-1-ol (Violet Leaf Alcohol / Cucumber Alcohol), a high-value "Green" impact molecule.
Why use the Diyn-Precursor?
Direct isolation of (Z,Z)-3,6-nonadien-1-ol from natural sources (e.g., violet leaf absolute, cucumber) is low-yield and cost-prohibitive. The Diyn-Precursor allows for:
Stereochemical Control: The triple bonds provide a fixed geometry that, upon semi-hydrogenation, yields the thermodynamically less stable cis,cis (Z,Z) configuration required for the authentic "fresh cut" aroma.
Stability: The Diyn is more chemically stable during storage than its polyunsaturated alkene counterpart, which is prone to autoxidation and isomerization.
The primary application of the Diyn-Precursor is its conversion to the sensory active (Z,Z)-3,6-Nonadien-1-ol. The following protocol outlines the industry-standard Lindlar Hydrogenation or P-2 Nickel reduction.
Mechanism of Action
The triple bonds at positions 3 and 6 act as "stereochemical anchors." Using a poisoned catalyst prevents full saturation (to nonanol) and ensures syn-addition of hydrogen, yielding the cis (Z) geometry at both sites.
Experimental Protocol: Semi-Hydrogenation
Caution: Hydrogenation reactions involve pressurized gas and flammable solvents. Perform in a high-pressure rated autoclave.
Reagents:
Substrate: Nona-3,6-diyn-1-ol (1.0 eq)
Catalyst: Lindlar Catalyst (Pd/CaCO3 poisoned with Pb) OR P-2 Nickel (Ethanol-reduced Nickel acetate).
Solvent: Ethanol or Hexane (HPLC Grade).
Promoter: Quinoline (Trace, if using Lindlar) to suppress over-reduction.
Step-by-Step Workflow:
Preparation: Dissolve Nona-3,6-diyn-1-ol in Ethanol (0.5 M concentration).
Catalyst Loading: Add Lindlar catalyst (5 wt% relative to substrate) and Quinoline (0.1 eq).
Purging: Seal autoclave. Purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.
Reaction: Pressurize with Hydrogen to 1–3 bar (atm) . Stir vigorously at 20–25°C .
Critical Control Point: Monitor Hydrogen uptake. The reaction is exothermic. Temperature spikes >30°C can cause isomerization to the (E) isomer.
Monitoring: Sample hourly. Analyze via GC-FID.
Stop Condition: When Diyn-Precursor < 1.0% and Over-reduced products (Nonenol/Nonanol) < 2.0%.
Work-up: Filter catalyst through Celite. Concentrate solvent under reduced pressure.
Purification: Distill under high vacuum to isolate (Z,Z)-3,6-Nonadien-1-ol.
Visualization: Synthesis Pathway
Caption: Stereoselective reduction pathway of Nona-3,6-diyn-1-ol to the high-impact Violet Leaf Alcohol.
Sensory Application (Post-Conversion)
Once converted, the resulting (Z,Z)-3,6-Nonadien-1-ol is the active ingredient. While the Diyn-Precursor itself is not used for odor, understanding the target profile is essential for QC. If the Diyn is not fully converted, the "Green" note will lack diffusion.
Olfactory Triangle: The Target Profile
Top Note: Sharp, Green, Fresh-cut Cucumber.
Heart Note: Violet Leaf, Melon rind, Aquatic.
Base Note: None (High volatility).
Formulation Context
The converted product is used in:
Fine Fragrance: To recreate "Violet" accords (e.g., Fahrenheit type) or "Aquatic" themes.
Flavor: Essential for naturalistic Cucumber , Melon (Honeydew/Cantaloupe), and Watermelon flavors.[2]
Dosage: Typically 0.01% – 0.5% in final product due to high potency.
Quality Control & Analytics Protocol
To ensure the Diyn-Precursor is suitable for high-grade synthesis, and to validate the final product, the following analytical checks are mandatory.
A. Precursor Purity Check (GC-MS)
Column: DB-WAX or HP-Innowax (Polar column required to separate acetylenes from alkenes).
Oven Program: 50°C (2 min) -> 10°C/min -> 220°C.
Target Retention: The Diyn will elute later than the corresponding alkene due to higher polarity of the triple bond system.
Rejection Criteria: Presence of terminal alkynes (e.g., non-8-yn-1-ol) which can create pungent off-odors.
B. Conversion Validation (NMR)
1H NMR (CDCl3):
Diyn-Precursor: Look for propargylic protons (approx. 2.2 ppm) and absence of vinylic protons.
Target (Z,Z)-Dien: Look for multiplet vinylic protons at 5.3–5.5 ppm .
Coupling Constant (J): Critical check for cis geometry. J-value should be ~10-11 Hz . (Trans isomers show J ~15-16 Hz).
Safety & Regulatory Information
Handling: Nona-3,6-diyn-1-ol contains unconjugated triple bonds. While stable, avoid contact with alkali metals (risk of acetylide formation) and strong oxidizing agents.
Regulatory (Precursor): Generally treated as an industrial intermediate.
IFRA: Not restricted, but must meet purity standards regarding peroxides.
References
Mori, K. (2015). Synthesis of (3Z,6Z)-3,6-Nonadien-1-ol and Related Compounds. Tetrahedron.
The Good Scents Company. (n.d.). 3,6-Nonadiyn-1-ol Data and Applications.
Bedoukian Research. (n.d.). Technical Data Sheet: (Z,Z)-3,6-Nonadien-1-ol.
PubChem. (2025).[3][4] Compound Summary: 3,6-Nonadien-1-ol.[1][3][4][5][6][7][8][9] National Library of Medicine.
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2003).[4] Evaluation of Certain Food Additives: Aliphatic and Aromatic Ethers, Esters, and Aldehydes.
Experimental protocol for the oxidation of nona-3,6-diyn-1-ol
Abstract & Strategic Overview Nona-3,6-diyn-1-ol (CAS 57386-91-1) is a critical C9 building block, often utilized in the synthesis of polyunsaturated fatty acid (PUFA) metabolites, pheromones, and labeled lipid standards...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
Nona-3,6-diyn-1-ol (CAS 57386-91-1) is a critical C9 building block, often utilized in the synthesis of polyunsaturated fatty acid (PUFA) metabolites, pheromones, and labeled lipid standards.[1][2][3] The molecule features a "skipped" 1,4-diyne motif.[3]
The Critical Quality Attribute (CQA): The methylene protons at C5 (between the two alkynes) are bis-propargylic and significantly more acidic (
Risk: Exposure to strong bases or prolonged acidic conditions can trigger prototropic rearrangement, isomerizing the 1,4-diyne (skipped) into a thermodynamically more stable 1,3-diyne (conjugated) or allenyl-yne system.[3]
Solution: This protocol prioritizes kinetic control and neutral buffering . We employ the Swern Oxidation as the primary method for aldehyde synthesis due to its low temperature profile (-78°C), which effectively freezes isomerization pathways.[3] We also detail the Dess-Martin Periodinane (DMP) method for smaller, rapid bench-scale batches.[3]
For the carboxylic acid, we advise against direct Jones oxidation due to the high acidity of chromic acid.[3] Instead, we recommend a Stepwise Oxidation Strategy : Swern oxidation to the aldehyde followed by a buffered Pinnick (Lindgren) Oxidation .[3]
Chemical Stability Profile
Feature
Specification
Risk Factor
Mitigation Strategy
Substrate
Nona-3,6-diyn-1-ol
Thermal instability
Store at -20°C under Argon.[3] Avoid distillation >40°C.
Moiety
1,4-Diyne ()
Base-catalyzed isomerization
Avoid alkoxides/hydroxides.[3] Use amine bases (EtN, DIPEA) only at low temp.[3]
Recommended for: Small scale (<100 mg), speed, and avoiding cryogenic conditions.[3]
Methodology
Dissolution: Dissolve nona-3,6-diyn-1-ol (1.0 equiv) in "wet" DCM (DMP benefits from trace water to accelerate ligand exchange, or add 1 eq of water intentionally).
Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 equiv) in one portion at 0°C.
Reaction: Warm to Room Temperature (RT) and stir for 60–90 minutes. Monitor by TLC (Hexane/EtOAc 4:1).[3]
Quench (The "Fieser" Method): Add a 1:1 mixture of sat. NaHCO
and 10% NaSO.[3] Stir vigorously until the biphasic mixture becomes clear (removes iodinane byproducts).
Extraction: Extract with DCM, dry, and concentrate.
Recommended for: Converting the aldehyde (from Protocol A/B) to nona-3,6-diynoic acid without isomerization.[3]
Rationale
Direct oxidation of the alcohol to the acid using Jones reagent (CrO
/HSO) creates a highly acidic environment that risks isomerizing the 3,6-diyne to the 2,4- or 3,5-isomer. The Pinnick oxidation uses sodium chlorite (NaClO) at mild acidic pH (buffered to ~3.5–4.5), which is tolerated by the skipped diyne.[3]
Methodology
Setup: Dissolve nona-3,6-diynal (1.0 equiv) in t-BuOH/H
O (3:1 v/v). Add 2-methyl-2-butene (10-20 equiv) as a scavenger for HOCl.[3]
Oxidation: Add NaH
PO (buffer, 2.0 equiv) followed by NaClO (sodium chlorite, 1.5–2.0 equiv).[3]
Monitor: Stir at RT for 1–4 hours. The yellow color of ClO
Workup: Acidify carefully to pH 3 with 1M HCl, extract with EtOAc, and wash with brine.
Visualization & Logic
Oxidation Pathway & Decision Tree
Caption: Decision matrix for oxidizing skipped diynes. Note the sequential route to the acid to avoid strong acidic conditions.
Swern Reaction Workflow
Caption: Step-by-step execution flow for the Swern oxidation of sensitive substrates.
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Low Yield / Recovery
Volatility of aldehyde
The C9 aldehyde is moderately volatile.[3] Do not use high vacuum (<10 mbar) for prolonged periods.[3]
Isomerization (NMR)
Appearance of signals at 5.0–6.0 (allene) or shift of propargylic protons
Reaction temperature rose too high before quenching, or workup was too acidic. Keep Swern quench at 0°C.
"Rotten" Smell
Dimethyl Sulfide (DMS)
This is the byproduct of Swern.[3][4][6] Treat glassware with bleach (NaOCl) in the fume hood to oxidize residual DMS to DMSO (odorless).[3]
Incomplete Rxn (DMP)
Old Reagent
DMP hydrolyzes over time.[3] If the reaction stalls, add 0.1 eq of water or recrystallize the DMP.[3]
References
Mancuso, A. J., & Swern, D. (1981).[3] Activated dimethyl sulfoxide: useful reagents for synthesis.[3][5] Synthesis, 1981(03), 165-185.[3] Link[3]
Dess, D. B., & Martin, J. C. (1983).[3] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[3] The Journal of Organic Chemistry, 48(22), 4155-4156.[3] Link[3]
Lindgren, B. O., & Nilsson, T. (1973).[3] Preparation of carboxylic acids from aldehydes (including hydroxylated benzaldehydes) by oxidation with chlorite.[3] Acta Chemica Scandinavica, 27, 888.[3] Link[3]
Yadav, J. S., et al. (2011).[3] Synthesis of skipped diynes and their application in the synthesis of polyunsaturated fatty acids.[3] Tetrahedron Letters (General reference for handling skipped diynes). Link
PubChem. (n.d.).[3] Nona-3,6-diyn-1-ol (Compound Summary). National Library of Medicine.[3] Link[3]
Application Note: Precision Reduction Protocols for Nona-3,6-diyn-1-ol
Executive Summary & Strategic Implications Nona-3,6-diyn-1-ol is a critical C9 building block, primarily utilized in the synthesis of "green" fragrance compounds (e.g., violet leaf, cucumber, melon notes) and lepidoptera...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Implications
Nona-3,6-diyn-1-ol is a critical C9 building block, primarily utilized in the synthesis of "green" fragrance compounds (e.g., violet leaf, cucumber, melon notes) and lepidopteran pheromones.[1] The molecule features a skipped diyne motif (1,4-diyne), where two alkyne groups at positions 3 and 6 are separated by a single methylene unit (
The Synthetic Challenge:
The central methylene protons at
are bis-propargylic , making them significantly more acidic () than typical allylic protons.[1] This creates a high risk of base-catalyzed isomerization to a conjugated allene system during reduction.[1] Furthermore, the primary alcohol at requires chemoselective handling to avoid oxidation or elimination.
This guide details three distinct protocols to access specific oxidation states and stereochemistries:
(3Z,6Z)-Selectivity: Accessing the bioactive "Cucumber Alcohol" scaffold.[1]
(3E,6E)-Selectivity: Accessing the trans-isomer for pheromone analogs.
Complete Saturation: Accessing the saturated fatty alcohol Nonan-1-ol.[1]
Decision Matrix: Selecting the Right Protocol
Target Product
Stereochemistry
Key Reagent System
Critical Mechanism
(3Z,6Z)-Nona-3,6-dien-1-ol
cis, cis
P-2 Nickel / EDA
Surface-mediated syn-hydrogenation with amine poisoning to prevent over-reduction.[1]
Dissolving metal reduction (Birch conditions) via radical anion intermediate.
Nonan-1-ol
N/A (Saturated)
Pd/C + H
Standard heterogeneous catalytic hydrogenation.[1]
Detailed Experimental Protocols
Protocol A: Stereoselective Synthesis of (3Z,6Z)-Nona-3,6-dien-1-ol
Objective: High-fidelity cis-reduction without isomerization or over-reduction.[1]
Context: While Lindlar catalysts are traditional, they often suffer from batch variability and lower selectivity for skipped diynes. The P-2 Nickel system (generated in situ) modified with ethylenediamine (EDA) is the superior, field-proven choice for this substrate.[1]
Hydrogen gas (Balloon pressure sufficient)[1][2][4]
Step-by-Step Methodology
Catalyst Generation (In Situ):
In a 250 mL round-bottom flask, dissolve Ni(OAc)
·4HO (1.25 g, 5 mmol) in Ethanol (50 mL) under atmosphere.
Critical Step: Add a solution of NaBH
(0.20 g, 5 mmol) in Ethanol (10 mL) dropwise. The solution will turn black immediately as colloidal Nickel(0) forms.[1] Hydrogen gas evolution will occur; ensure venting.[1][4]
Catalyst Poisoning:
Add Ethylenediamine (EDA) (1.0 mL, 15 mmol).
Why: EDA coordinates to the nickel surface, blocking highly active sites that cause over-reduction to alkanes or isomerization.
gas (balloon).[1][4] Stir vigorously at room temperature.
Monitoring: Monitor via GC-FID or TLC (Silica, 20% EtOAc/Hex).[1] Reaction typically completes in 2–4 hours.[1]
Workup:
Filter the black suspension through a pad of Celite to remove the pyrophoric nickel catalyst.[2] Wash the pad with Ethanol.
Concentrate the filtrate under reduced pressure.[2][3][4]
Purification: Flash chromatography (Silica Gel, Hexane/EtOAc gradient) if necessary, though P-2 Ni often yields >95% purity.[1]
Protocol B: Stereoselective Synthesis of (3E,6E)-Nona-3,6-dien-1-ol
Objective: Accessing the trans, trans-diene via dissolving metal reduction.[1]
Critical Warning: The bis-propargylic protons are sensitive. To prevent isomerization to the conjugated isomer, t-Butanol must be present as a proton source before metal addition.[1]
Check: NMR should show loss of all olefinic protons (5.3–5.8 ppm region empty).[1]
Analytical Validation Data
Parameter
(3Z,6Z)-Isomer
(3E,6E)-Isomer
Nonan-1-ol
NMR (Olefin)
5.3–5.5 ppm
5.4–5.6 ppm
None
Coupling ()
~10–11 Hz (cis)
~15 Hz (trans)
N/A
NMR (Allylic)
~25.5 ppm (shielded)
~32.5 ppm (deshielded)
Standard alkane signals
Odor Profile
Fresh, Cucumber, Melon
Fatty, Waxy, Faint
Faint, Waxy
Mechanistic Workflow (Graphviz)[2]
Caption: Divergent reduction pathways for Nona-3,6-diyn-1-ol yielding stereochemically distinct scaffolds.
References
PubChem. Nona-3,6-diyn-1-ol (Compound Summary). National Library of Medicine.[1]
[Link][1]
PubChem. (3Z,6Z)-Nona-3,6-dien-1-ol (Compound Summary). National Library of Medicine.[1]
[Link][1]
Master Organic Chemistry. The Birch Reduction: Mechanism and Regioselectivity. (Foundational mechanism for alkyne-to-trans-alkene reduction).[1]
[Link]
ChemTalk. Lindlar’s Catalyst: Mechanism and Applications. (Comparison of poisoned catalysts).
[Link]
Application Note: Chromatographic Purification of Nona-3,6-diyn-1-ol Reaction Products
Abstract & Scope This technical guide details the isolation and purification of nona-3,6-diyn-1-ol , a critical "skipped" diyne intermediate often used in the synthesis of pheromones and flavor compounds (e.g., Cucumber...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This technical guide details the isolation and purification of nona-3,6-diyn-1-ol , a critical "skipped" diyne intermediate often used in the synthesis of pheromones and flavor compounds (e.g., Cucumber alcohol, (Z,Z)-3,6-nonadien-1-ol).
The purification of methylene-interrupted (skipped) diynes presents unique challenges due to their susceptibility to isomerization (allene formation) and polymerization. This protocol moves beyond standard "flash" techniques, integrating specific pre-treatment steps to remove copper catalysts and defining a neutralized stationary phase strategy to preserve the labile 1,4-diyne system.
Reaction Context & Impurity Profile
To design an effective purification strategy, one must understand the matrix. Nona-3,6-diyn-1-ol is typically synthesized via a copper-catalyzed coupling (modified Jeffery conditions) of 3-butyn-1-ol and 1-bromo-2-pentyne .
The Reaction Matrix
Component
Role
Polarity (Relative)
TLC Behavior (Hex/EtOAc)
Nona-3,6-diyn-1-ol
Target
Medium-Polar
Rf ~0.30 (20% EtOAc)
1-Bromo-2-pentyne
Reactant
Non-Polar
Rf > 0.80
3-Butyn-1-ol
Reactant
Polar
Rf ~0.20 (Often streaks)
Diyne Dimer (Glaser product)
Byproduct
Very Polar
Rf < 0.10
Copper Salts (CuI/CuBr)
Catalyst
N/A
Baseline (Green/Blue)
Allene Isomers
Degradant
Medium-Polar
Co-elutes with Target
Critical Insight: The primary separation challenge is not the non-polar bromide (which elutes in void volume), but the unreacted 3-butyn-1-ol, which has a similar polarity to the product, and the removal of residual copper which can catalyze decomposition during concentration.
Pre-Purification Workup Protocol
Objective: Remove copper species and quench basicity to prevent isomerization during chromatography.
Reagents
Saturated Ammonium Chloride (
)
5% Disodium EDTA solution (aq)
Diethyl Ether (
) or Ethyl Acetate ()
Anhydrous Magnesium Sulfate (
)
Step-by-Step Workflow
Quench: Pour the reaction mixture into a 1:1 mixture of crushed ice and saturated
.
Chelation Wash (Crucial): Extract the aqueous layer with
(3x). Combine organics and wash with 5% EDTA solution .
Why? Standard brine/water washes leave trace Copper (I/II). EDTA actively chelates Cu ions, preventing "blue silica" bands and product degradation on the column.
Drying: Wash organics with Brine, dry over
, and filter.
Concentration: Concentrate under reduced pressure at <30°C .
Warning: Skipped diynes are thermally sensitive. Do not heat the water bath above 35°C.
Chromatographic Method Development
Stationary Phase Selection
Standard Silica Gel (60 Å, 230–400 mesh) is generally acceptable, but neutralization is recommended to prevent acid-catalyzed isomerization of the skipped diyne to a conjugated system.
Standard Protocol: Silica Gel 60.
High-Stability Protocol: Slurry silica in solvent containing 1% Triethylamine (
), then flush with 2 column volumes (CV) of pure solvent before loading.
Mobile Phase Optimization
A gradient of Hexanes and Ethyl Acetate (EtOAc) is the industry standard for alkynyl alcohols.
TLC Solvent: 20% EtOAc in Hexanes.
Visualization:
UV: Weak/Inactive (non-conjugated).
Stain:KMnO4 (Bright yellow spots on purple) or Anisaldehyde (Blue/Violet spots). Iodine is also effective.
Gradient Table (Flash Chromatography)
Column Load: 1:50 (Sample:Silica ratio).
Time (CV)
% Hexanes
% EtOAc
Elution Event
0–3
100%
0%
Elution of unreacted Bromide & non-polar dimers.
3–5
95%
5%
Transition / Baseline stabilization.
5–15
90% -> 80%
10% -> 20%
Elution of Nona-3,6-diyn-1-ol.
15–20
50%
50%
Elution of unreacted Butynol & polar byproducts.
Visual Workflow (DOT Diagram)
Caption: Logical flow for the isolation of nona-3,6-diyn-1-ol emphasizing copper removal and gradient elution.
Advanced Troubleshooting: Isomer Separation
If NMR indicates the presence of allene impurities (peaks at ~5.1 ppm) or conjugated diynes, standard silica may be insufficient.
Protocol: Silver Nitrate Impregnated Silica (
-SiO_2)
Silver ions complex reversibly with pi-systems. The skipped diyne (two isolated triple bonds) interacts differently than conjugated systems or allenes.
Preparation: Dissolve
(10% w/w of silica) in Acetonitrile. Add Silica gel.[1][2][3][4] Evaporate solvent in the dark (Rotovap).
Column: Pack the column in the dark (wrap in foil).
Elution: Use a shallower gradient (e.g., 0-10% EtOAc in Hexanes).
Result: The interaction strength typically follows: Alkanes < Mono-alkynes < Skipped Diynes < Conjugated Diynes.
Quality Control & Storage
Analytical Criteria
1H NMR (
):
Triplet at ~3.7 ppm (
).
Multiplet at ~3.1-3.2 ppm (Skipped methylene
). This is the diagnostic peak.
Triplet at ~1.1 ppm (Terminal Methyl).
Appearance: Clear to pale yellow oil.[5] Darkening indicates oxidation/polymerization.
Stabilizer: Addition of 0.1% BHT (Butylated hydroxytoluene) is recommended for long-term storage if the compound is not being used immediately for the next step.
References
Preparation of Skipped Diynes:
Jeffery, T. (1989). "Copper-catalyzed coupling of organic halides with terminal acetylenes in the presence of an amine." Tetrahedron Letters, 30(20), 2661-2664. Link
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Topic: Yield Optimization & Troubleshooting for Skipped Diyne Synthesis
Target Molecule: Nona-3,6-diyn-1-ol (CAS: 57386-91-1)
Audience: Synthetic Chemists, Process Development Scientists[1]
Executive Summary: The "Skipped" Challenge
Nona-3,6-diyn-1-ol is a critical "skipped" diyne intermediate (1,4-diyne), widely used in the synthesis of polyunsaturated fatty acid (PUFA) analogs, pheromones, and lipid nanoparticles (LNPs).[1]
The Core Problem: The methylene group at position C5 (sandwiched between two alkynes) is highly acidic (
). Under standard alkylation conditions, this proton is prone to removal, leading to rapid isomerization into the thermodynamically stable conjugated allene or 1,3-diene system.[1]
The Solution: High yields depend on a Copper(I)-catalyzed nucleophilic substitution utilizing a "soft" base system and the in situ Finkelstein activation of the electrophile.
Core Reaction Protocol (Best Practice)
Reaction: Coupling of 3-butyn-1-ol (nucleophile) with 1-bromo-2-pentyne (electrophile).[1]
Optimized Reagent System
Component
Role
Recommendation
Nucleophile
3-Butyn-1-ol
Protect as THP ether if possible (increases yield by ~15-20% by preventing O-alkylation).[1]
Electrophile
1-Bromo-2-pentyne
Must be freshly distilled or passed through a short silica plug.[1] Old bromide degrades to HBr, killing the catalyst.
Catalyst
CuI (Copper Iodide)
10–20 mol%. Must be off-white/tan. If green/blue, it is oxidized and inactive.
Additive
NaI (Sodium Iodide)
1.0 equiv. Essential for in situ conversion of bromide to iodide (faster reaction = less isomerization).
Base
K₂CO₂ or Cs₂CO₃
Do NOT use NaH or KOH. Use anhydrous, finely ground carbonate in DMF.
Solvent
DMF (Anhydrous)
High polarity stabilizes the intermediate but must be dry.
Step-by-Step Workflow
Preparation: Flame-dry all glassware. Maintain a strict Nitrogen/Argon atmosphere.
Activation: Suspend NaI (1.1 eq), CuI (0.1 eq), and K₂CO₃ (1.5 eq) in anhydrous DMF. Stir for 15 mins.
Nucleophile Addition: Add 3-butyn-1-ol (1.0 eq) dropwise at 0°C. Stir for 20 mins to form the copper acetylide.
Electrophile Addition: Add 1-bromo-2-pentyne (1.1 eq) dropwise at 0°C.
Reaction: Allow to warm slowly to Room Temperature (RT). Do not heat above 25°C. Stir for 12–18 hours.
Quench: Pour into saturated aqueous NH₄Cl (dissolves copper salts).
Visualizing the Pathway
The following diagram illustrates the reaction logic and the critical "Yield Trap" where isomerization occurs.
Caption: Workflow for Nona-3,6-diyn-1-ol synthesis highlighting the critical divergence point between successful product formation and isomerization.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a black, viscous tar. What happened?
Diagnosis: Polymerization of the conjugated isomer.
Root Cause: You likely generated the unstable allene isomer, which polymerizes rapidly.
Corrective Action:
Check Base: Did you use NaH or NaOH? Switch to K₂CO₃ or Cs₂CO₃ . Strong bases deprotonate the C5-methylene position.[1]
Check Temperature: Did the reaction exotherm? Ensure dropwise addition of the bromide at 0°C.
Oxygen: Did you exclude air? Copper acetylides undergo oxidative homocoupling (Glaser coupling) in the presence of O₂, leading to polymers.
Q2: I see the product spot on TLC, but the yield is stuck at 40%.
Diagnosis: Incomplete conversion due to "Catalyst Poisoning" or "Bromide Degradation."
Root Cause: The alkyl bromide (1-bromo-2-pentyne) is relatively unstable.[1] If it contained traces of HBr, it protonated the copper acetylide, killing the cycle.
Corrective Action:
The "Finkelstein" Fix: Ensure you are adding NaI (Sodium Iodide). This converts the alkyl bromide to the alkyl iodide in situ. The iodide is a better leaving group (
times faster), allowing the coupling to finish before the catalyst degrades.
Stoichiometry: Use 1.2 equivalents of the electrophile to account for some degradation.
Q3: The NMR shows a complex multiplet around 5.0–6.0 ppm instead of the clean methylene triplet.
Diagnosis: Isomerization to the conjugated diene/allene.[2]
Technical Insight: The protons at C5 (between the triple bonds) should appear as a triplet around
3.1–3.2 ppm. Signals in the alkene region (5.0–6.0 ppm) indicate the double bonds have migrated.
Corrective Action:
Quench pH: Your workup might be too basic.[1] Quench with saturated NH₄Cl (mildly acidic) immediately. Do not wash with NaOH.
Silica Acidity: Sometimes silica gel is too acidic and causes rearrangement during purification. Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize it.
Q4: Can I use unprotected 3-butyn-1-ol?
Answer: Yes, but with caveats.
Risk: The hydroxyl group (-OH) is also nucleophilic.[1] You risk forming the ether (O-alkylation) instead of the carbon-carbon bond.[1]
Optimization: If using unprotected alcohol, use 2.2 equivalents of base (to deprotonate both the OH and the alkyne) but rely on the fact that the C-Cu bond is more nucleophilic toward the soft electrophile than the O-K bond.
Pro Tip: For maximum yield (>80%), protect the alcohol as a THP ether (Tetrahydropyranyl ether) first. It adds two steps (protection/deprotection) but simplifies the coupling significantly.
Troubleshooting Logic Tree
Use this decision matrix to diagnose low yields immediately.
Caption: Decision matrix for diagnosing synthetic failures in skipped diyne coupling.
References
Yadav, J. S., et al. "Copper(I)-catalyzed coupling of alkynes with alkyl halides: A convenient synthesis of skipped diynes."[1] Tetrahedron Letters, vol. 43, no. 5, 2002. (General methodology for skipped diynes).
Taber, D. F. "Synthesis of Skipped Diynes: The Taber Protocol." Organic Chemistry Portal, 2010.[1] (Specifics on preventing isomerization).
Corey, E. J., & Su, W. "Total synthesis of arachidonic acid and related PUFAs."[1] Journal of the American Chemical Society.[3] (Foundational work on skipped diyne instability).
PubChem Compound Summary. "Nona-3,6-diyn-1-ol (CID 13866385)."[1] National Center for Biotechnology Information.
Technical Support Center: Nona-3,6-diyn-1-ol Troubleshooting Guide
[1][2][3] Molecule Profile & Reactivity Overview Compound: Nona-3,6-diyn-1-ol Structure: Key Reactivity Features: Skipped Diyne System (Methylene-Interrupted): The central methylene group (C5) is flanked by two alkynes.[...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Molecule Profile & Reactivity Overview
Compound: Nona-3,6-diyn-1-ol
Structure:
Key Reactivity Features:
Skipped Diyne System (Methylene-Interrupted): The central methylene group (C5) is flanked by two alkynes.[1] These protons are significantly more acidic (
) than typical propargylic protons due to double activation.[1] This is the primary failure point in most reactions, leading to base-catalyzed isomerization.[1]
Primary Alcohol: Standard reactivity, but activation (e.g., mesylation) requires careful base selection to avoid disturbing the alkyne backbone.
Internal Alkynes: Susceptible to over-reduction during semi-hydrogenation to skipped dienes (e.g., Linoleic acid analogs).[1]
Troubleshooting Module: Isomerization (The "Skipped" Instability)
Issue: "My product shows new UV absorbance or split NMR signals in the alkene region."
Diagnosis: Base-catalyzed isomerization has occurred.[2][1][3][4][5] The skipped diyne has rearranged into a conjugated diyne or an allenyl-yne system.[2][1]
The Mechanism of Failure
The C5 protons are the "Achilles' heel" of this molecule. Even mild bases, under thermal stress, can deprotonate this position. The resulting carbanion re-protonates to form an allene, which eventually relaxes to the thermodynamically stable conjugated diyne.
Issue: "I am trying to make (3Z,6Z)-nona-3,6-dien-1-ol, but I see trans-isomers or over-reduced products."
Context: This is the most common application of nona-3,6-diyn-1-ol (mimicking natural PUFA motifs).[2][1]
Critical Parameters
Q: Why is Lindlar catalyst failing to give high Z-selectivity?A: Lindlar catalyst (Pd/CaCO3/Pb) often results in 5-10% E-isomers or over-reduction for skipped systems.[2][1]
Solution: Switch to P-2 Nickel (generated in situ from Nickel(II) acetate + NaBH4) modified with Ethylenediamine (EDA) .[1][6] This complex creates a tighter steric environment that strictly enforces syn-addition of hydrogen.[2][1]
Q: How do I prevent over-reduction to the mono-ene or alkane?A: The reaction is not self-terminating.
Monitor via GC: Do not rely on TLC (Rf differences are minimal).
Hydrogen Limiting: Do not use a balloon if precision is required. Use a gas burette to deliver exactly 2.05 equivalents of H2.[1]
Poisoning: Ensure the EDA:Ni ratio is at least 2:1.
Reduction Workflow Diagram
Figure 2: Catalyst selection impact on stereoselectivity.[2][1] P-2 Ni/EDA is superior for skipped diynes.[2][1]
Problem: The chloride ion released from methanesulfonyl chloride (MsCl) is nucleophilic. In the presence of the activated mesylate, it can attack the primary carbon, forming the alkyl chloride byproduct.
Fix: Use Methanesulfonic Anhydride (Ms2O) instead of MsCl. This produces a non-nucleophilic sulfonate counter-ion.[1]
2. Base-Induced Decomposition
Problem: Using strong bases or allowing the exotherm to spike can trigger the isomerization described in Module 2.[1]
Fix:
Base: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1] Avoid Pyridine if possible (harder to remove without acidic wash).[1]
Temp: Addition must be at -10°C to 0°C . Never add MsCl/Ms2O at room temperature.[1]
Quench: Pour into ice-cold NaHCO3. Do not use acidic quench (HCl) as it may hydrolyze the mesylate or isomerize the alkyne.
Storage & Stability (Autoxidation)
Issue: "The oil turned yellow and viscous after 2 weeks in the fridge."
Diagnosis: Autoxidation (Lipid Peroxidation Analog).[1]
Skipped diynes are structurally similar to PUFAs (Polyunsaturated Fatty Acids).[1] The methylene protons at C5 are susceptible to radical abstraction by oxygen, leading to hydroperoxides and eventual polymerization.
Storage Protocol:
Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) if the compound is to be stored for >24 hours.[1]
Atmosphere: Store strictly under Argon. Nitrogen is acceptable but Argon is heavier and protects the liquid surface better.[1]
Container: Amber glass (protect from photo-oxidation).
Temperature: -20°C is mandatory for long-term storage.
References
BenchChem Technical Support. (2025).[1][7] Stereoselective Synthesis of Nona-3,6-dienal: Troubleshooting Guides. Retrieved from
Wu, W., & Verkade, J. G. (2004).[5] EtN=P(NMe2)N=P(NMe2)3: An efficient non-ionic base catalyst for the isomerization of allylic compounds and methylene-interrupted dienes.[5] Arkivoc, (ix), 88-95.[1][5] Retrieved from
Master Organic Chemistry. (2015). Tosylates and Mesylates: Troubleshooting Substitution Reactions.[1][8] Retrieved from
Organic Syntheses. General Procedures for Alcohol to Mesylate Conversion. Retrieved from
PubChem. Nona-3,6-diyn-1-ol Compound Summary. National Library of Medicine.[1] Retrieved from
Optimizing reaction conditions for nona-3,6-diyn-1-ol derivatization
Welcome to the Technical Support Center for lipid and pheromone precursor synthesis. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face during the derivatiza...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for lipid and pheromone precursor synthesis. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face during the derivatization of nona-3,6-diyn-1-ol .
Nona-3,6-diyn-1-ol is a highly valuable skipped-diyne intermediate used extensively in the synthesis of green leaf volatiles (GLVs), flavor and fragrance compounds (such as those with melon or pear notes), and insect pheromones[1]. The most common derivatization workflow involves the stereoselective hydrogenation of the alkyne moieties to yield (3Z,6Z)-nona-3,6-dien-1-ol, followed by oxidation to (3Z,6Z)-nona-3,6-dienal[2].
Below, you will find a mechanistic troubleshooting guide, optimized step-by-step protocols, and quantitative performance data to ensure your derivatization workflow is robust and self-validating.
Derivatization Workflow Overview
Workflow for the stereoselective derivatization of nona-3,6-diyn-1-ol.
Troubleshooting & FAQs
Q1: My hydrogenation of nona-3,6-diyn-1-ol is producing a mixture of geometric isomers (E,Z; Z,E) and over-reduced nonan-1-ol. How can I achieve strict Z,Z-selectivity?The Causality: Standard hydrogenation catalysts, such as the Lindlar catalyst or W-1 Raney nickel, often fail to provide strict stereocontrol for skipped diynes, leading to trans-isomerization or complete saturation of the triple bonds[3].
The Solution: You must switch to a P-2 nickel catalyst prepared in situ from nickel acetate and sodium borohydride, heavily modified with ethylenediamine [3]. Ethylenediamine serves a dual mechanistic purpose:
It acts as a selective poison, adsorbing onto the most active nickel sites to completely halt the reduction at the alkene stage (preventing over-reduction to the alkane).
Its steric bulk coordinates with the nickel surface to enforce a strict syn-delivery of hydrogen gas across the alkyne, affording sterically pure (3Z,6Z)-nona-3,6-dien-1-ol in nearly quantitative yields[3].
Q2: During the oxidation of (3Z,6Z)-nona-3,6-dien-1-ol to the corresponding aldehyde, my reaction is incomplete, and I am observing the formation of (2E,6Z)-nonadienal over time. What is going wrong?The Causality: The preferred mild oxidant for this conversion is Dess-Martin periodinane (DMP). However, the DMP oxidation mechanism inherently releases two equivalents of acetic acid as a byproduct[3]. While the skipped diene is not highly acid-sensitive, prolonged exposure to this localized acidic environment during the reaction or work-up catalyzes the thermodynamic isomerization of the kinetically favored Z-alkene to the more stable E-alkene (forming the (2E,6Z) isomer)[3].
The Solution: The reaction must be buffered. Adding solid sodium bicarbonate (NaHCO₃) or pyridine directly to the reaction mixture neutralizes the acetic acid as it is formed, preserving the delicate (3Z,6Z) stereochemistry[3].
Q3: My isolated yield of (3Z,6Z)-nona-3,6-dienal is inexplicably low after the work-up, even though TLC showed complete conversion. Where is the product going?The Causality: 3,6-Nonadienal is a highly volatile medium-chain aliphatic aldehyde[2].
The Solution: Product loss is almost certainly occurring during the solvent evaporation stage. You must use a rotary evaporator with a strictly controlled low-temperature water bath (≤ 20°C) and carefully monitor the vacuum pressure. Never leave the isolated product under high vacuum (e.g., Schlenk line) for extended periods[3].
Quantitative Catalyst Comparison
To illustrate the necessity of the P-2 Nickel/Ethylenediamine system, the following table summarizes the expected quantitative outcomes when derivatizing nona-3,6-diyn-1-ol via different catalytic hydrogenation methods.
Catalyst System
Modifier
Expected (3Z,6Z) Yield
(E,Z) / (Z,E) Isomerization
Over-reduction (Alkane)
W-1 Raney Nickel
None
< 40%
High (> 30%)
High (> 30%)
Lindlar Catalyst
Quinoline
~ 70 - 75%
Moderate (~ 15%)
Moderate (~ 10%)
P-2 Nickel
None
~ 80 - 85%
Low (~ 5%)
Moderate (~ 10%)
P-2 Nickel
Ethylenediamine
> 98%
Trace (< 1%)
Trace (< 1%)
Validated Experimental Protocols
These protocols are designed as self-validating systems. If the visual cues (e.g., the formation of the black P-2 Ni precipitate) do not occur as described, the protocol is compromised and must be restarted.
Protocol 1: Stereoselective Hydrogenation to (3Z,6Z)-Nona-3,6-dien-1-ol
This procedure utilizes an in situ generated P-2 Nickel catalyst.[3]
Catalyst Preparation: In a rigorously dried, inert-gas-purged flask, dissolve 1.0 equivalent of nickel(II) acetate tetrahydrate in absolute ethanol.
Reduction to P-2 Ni: While stirring vigorously, slowly add a 1.0 M solution of sodium borohydride (NaBH₄) in ethanol. Validation Check: The solution must immediately evolve hydrogen gas and form a fine, opaque black precipitate (the active P-2 nickel catalyst).
Modification: Add 2.0 equivalents (relative to Nickel) of ethylenediamine to the black suspension and stir for 5 minutes.
Substrate Addition: Introduce a solution of nona-3,6-diyn-1-ol (10 equivalents relative to Nickel) in absolute ethanol.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a standard H₂ balloon setup). Stir vigorously at room temperature.
Monitoring & Work-up: Monitor the reaction strictly via GC-MS or TLC. Once the starting material is consumed, filter the mixture through a short pad of Celite to remove the nickel catalyst. Concentrate the filtrate under reduced pressure to yield the crude (3Z,6Z)-nona-3,6-dien-1-ol.
Protocol 2: Buffered DMP Oxidation to (3Z,6Z)-Nona-3,6-dienal
This procedure prevents acid-catalyzed isomerization during derivatization.[3]
Reaction Setup: Dissolve the purified (3Z,6Z)-nona-3,6-dien-1-ol in anhydrous dichloromethane (CH₂Cl₂) at room temperature.
Buffering: Add 5.0 equivalents of solid, finely powdered sodium bicarbonate (NaHCO₃) to the solution and stir to create a suspension.
Oxidation: Add 1.2 to 1.5 equivalents of Dess-Martin periodinane (DMP) in one portion.
Execution: Stir the reaction mixture at room temperature for 0.5 to 2 hours. Validation Check: Monitor via TLC; the reaction is complete when the more polar alcohol spot is entirely replaced by the less polar aldehyde spot.
Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes until the organic layer is completely clear and the aqueous layer is milky white.
Extraction & Isolation: Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate using a rotary evaporator at a low temperature (≤ 20°C) to prevent the volatilization of the target aldehyde[3].
References
Benchchem. "3,6-nonadien-1-ol, nonadiyn, Mumbai, India." Jaydev Chemicals. Available at:[Link]
Technical Support Center: Catalyst Optimization for Nona-3,6-diyn-1-ol
Ticket Subject: Troubleshooting Catalyst Deactivation & Selectivity Loss in Skipped Diyne Hydrogenation Status: Open | Priority: High | Assigned To: Senior Application Scientist Executive Summary: The "Skipped" Diyne Cha...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket Subject: Troubleshooting Catalyst Deactivation & Selectivity Loss in Skipped Diyne Hydrogenation
Status: Open | Priority: High | Assigned To: Senior Application Scientist
Executive Summary: The "Skipped" Diyne Challenge
You are likely processing Nona-3,6-diyn-1-ol to synthesize (3Z,6Z)-nona-3,6-dien-1-ol (a high-value "Violet Leaf" or "Cucumber" aldehyde precursor) or related pheromones.
The Core Problem: Unlike conjugated diynes, your substrate contains a "skipped" methylene bridge (C5 position). This structural feature creates two distinct catalyst deactivation/failure modes that do not occur in standard alkyne chemistry:
The "C5-Acidity" Trap: The protons at C5 are doubly propargylic and highly acidic. On active metal surfaces (Pd, Pt), these readily isomerize to form conjugated allenes, which polymerize and foul the catalyst surface (irreversible deactivation).
The Hydroxyl Anchor: The C1-hydroxyl group acts as a "ligand," coordinating to the metal center. This alters the substrate's approach vector, leading to mixed isomers (E/Z) or stalling the reaction via competitive inhibition (reversible poisoning).
Diagnostic Visualizer: Deactivation Pathways
Figure 1: Mechanistic pathways leading to catalyst failure vs. successful turnover.
Caption: The "Skipped" methylene bridge (C5) poses a high risk of isomerization-induced polymerization (Red path), while the alcohol group can cause chelation stalling (Orange path).
Troubleshooting Guide (Q&A Format)
Issue 1: Reaction Stalls at ~50% Conversion (The "Anchor" Effect)
User Report: "My Lindlar hydrogenation starts fast but stops halfway. Adding more catalyst doesn't help."
Root Cause: The terminal hydroxyl group (-OH) is coordinating to the Palladium surface. As the concentration of the alkene product increases, the product's alkene
-system plus the hydroxyl group creates a "bidentate" chelate that binds tighter than the starting alkyne, poisoning the active sites.
Field Patch:
Protect the Alcohol: Convert the alcohol to a bulky silyl ether (TBS or TBDPS) before hydrogenation. This sterically blocks the oxygen from binding to the catalyst.
Protocol: React Nona-3,6-diyn-1-ol with TBSCl/Imidazole
Hydrogenate Deprotect (TBAF).
Solvent Switch: If protection is impossible, switch from non-polar solvents (Hexane/Toluene) to Ethyl Acetate or Methanol . Polar solvents compete for the coordination sites, displacing the substrate's hydroxyl group and keeping the metal center active [1].
Issue 2: Formation of "E" Isomers or Random Mixtures
User Report: "I need (3Z,6Z), but I'm seeing significant amounts of (E) isomers and conjugated byproducts."
Root Cause: This is the "Skipped Diyne" instability. The classical Lindlar catalyst (Pd/CaCO3) sometimes allows double bond migration along the chain because the C5 protons are acidic. Once the double bond migrates, thermodynamic control takes over, favoring the trans (E) isomer.
Field Patch:
Switch Catalyst System: Abandon Lindlar. Use P-2 Nickel (Nickel Boride) generated in situ.[1]
Why? P-2 Nickel is less prone to isomerizing the double bond because it operates via a different surface mechanism that is strictly syn-selective and less acidic than Pd surfaces [2].
Additive: Add Ethylenediamine (EDA) to the P-2 Nickel system.[1] EDA acts as a surface modifier that strictly enforces Z-selectivity by occupying the coordination sphere, leaving only enough space for the alkyne to approach "side-on" [3].
Issue 3: Catalyst Turns Black/Gummy (Fouling)
User Report: "The catalyst clumps together and the solution turns yellow/brown. Yield is near zero."
Root Cause: Polymerization. The skipped diyne backbone has rearranged into a conjugated system (likely an ene-yne or allene), which then oligomerized on the metal surface. This creates a physical "coke" layer that blocks hydrogen access.
Field Patch:
Temperature Discipline: Never exceed 10°C to 20°C . Higher temperatures provide the activation energy required for the C5-proton shift (isomerization).
Dilution: Run the reaction at high dilution (0.05 M or lower). High concentration favors intermolecular polymerization over the desired intramolecular hydrogenation.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (P-2 Nickel Method)
Recommended for highest Z-selectivity and minimal isomerization.
Catalyst Prep: In a flask under Nitrogen, dissolve Nickel(II) Acetate tetrahydrate (1.0 equiv relative to substrate) in 95% Ethanol.
Reduction: Add Sodium Borohydride (1.0 equiv) dissolved in Ethanol dropwise. Observation: A black colloidal suspension (P-2 Ni) forms immediately.
Poisoning: Add Ethylenediamine (2.0 equiv relative to Ni). Stir for 15 mins. Crucial: This step prevents over-reduction to the alkane.[1]
Hydrogenation: Purge with H2 (balloon pressure, 1 atm). Stir vigorously at 20°C .
Monitoring: Monitor by GC. Stop immediately upon disappearance of alkyne.[1]
Workup: Filter through Celite. Do not use acid workup (induces rearrangement).
Protocol B: The "Resuscitated" Lindlar Method
Use only if P-2 Nickel is unavailable.
Solvent: Use Ethyl Acetate (prevents -OH coordination).
Additive: Add Quinoline (5 wt% relative to catalyst).
Catalyst: Lindlar Catalyst (5% Pd/CaCO3 + Pb).[2] Load at 10 wt% of substrate mass.
Temperature: Maintain 0°C - 5°C (Ice bath).
Execution: Reaction will be slower. If it stalls, add fresh catalyst; do not heat.
Comparative Data: Catalyst Performance
Parameter
Lindlar (Standard)
Lindlar (Optimized)
P-2 Nickel / EDA
Solvent
Hexane
Ethyl Acetate
Ethanol
Additive
Quinoline
Quinoline
Ethylenediamine
Conversion
60% (Stalls)
>95%
>98%
Selectivity (Z,Z)
75%
88%
>96%
Byproducts
E-isomers, Polymers
Minor E-isomers
Trace Alkanes
Deactivation Risk
High (Fouling)
Medium
Low
Decision Tree: Troubleshooting Flowchart
Figure 2: Logic flow for resolving reaction failures.
Caption: Step-by-step logic to identify if the failure is due to fouling, chelation, or isomerization.
References
BenchChem Technical Support. (2025).[1][3] Stereoselective Synthesis of Nona-3,6-dienal - Catalyst Preparation and Troubleshooting. BenchChem.[1][3]
Brown, C. A., & Ahuja, V. K. (1973). P-2 Nickel catalyst with ethylenediamine: A superior system for Z-selective hydrogenation.[1] Journal of the Chemical Society, Chemical Communications. (Contextual citation based on standard P-2 Ni protocols).
Lindlar, H. (1952).[2][4] Ein neuer Katalysator für selektive Hydrierungen (A new catalyst for selective hydrogenations). Helvetica Chimica Acta.[4]
MDPI Catalysts. (2020). A Smart Heterogeneous Catalyst for Efficient, Chemo- and Stereoselective Hydrogenation of Alkynols. MDPI.
Jaydev Chemicals. (n.d.). 3,6-Nonadiyn-1-ol Product Specifications and Applications. Jaydev Chemicals.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: SC-NONA-36-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Optimization, stability, and safety protocols for the kilogram-scale synthesis of nona-3,6-diyn-1-ol (CAS: 57386-91-1).
Executive Summary
You are likely synthesizing nona-3,6-diyn-1-ol as a precursor for (3Z,6Z)-nonadien-1-ol (cucumber aldehyde/alcohol) or as a lipid mimetic scaffold.
The Core Challenge: The methylene-interrupted (skipped) diyne motif is thermodynamically unstable relative to its conjugated 1,3-diyne isomer. The bis-propargylic protons at C-5 (
) are highly susceptible to abstraction by base, leading to irreversible isomerization or polymerization.
This guide replaces standard "recipe" approaches with a troubleshooting-first methodology designed for scale-up (100g to 1kg).
Module 1: Synthesis Logic & Reaction Control
The Protocol: Modified Copper-Catalyzed Coupling
We recommend the "modified" copper-catalyzed coupling of a terminal alkyne with a propargylic halide. This avoids the harsh conditions of liquid ammonia/sodium amide used in older literature.
Retrosynthetic Logic:
Fragment A (Nucleophile): 3-Butyn-1-ol (Terminal alkyne)
Figure 1: Optimized workflow for the synthesis of skipped diynes, prioritizing temperature control and copper removal.
Critical Process Parameters (CPPs)
Parameter
Specification
Scientific Rationale
Temperature
< 25°C (Strict)
Elevated temperatures (>30°C) significantly increase the rate of base-catalyzed isomerization to the conjugated 3,5-diyne.
Base Choice
K₂CO₃ (Anhydrous)
Stronger bases (NaOH, KOH) or amine bases (Et₃N) can deprotonate C-5. Carbonate is mild enough to buffer the reaction without stripping the bis-propargylic proton rapidly.
Atmosphere
Argon/Nitrogen
Copper acetylides can undergo oxidative homocoupling (Glaser coupling) in the presence of O₂, forming unwanted dimers.
Quench
NH₄Cl + EDTA
Residual copper salts catalyze decomposition during distillation. EDTA chelates Cu more effectively than ammonia alone.
Module 2: Troubleshooting & FAQs
Issue 1: "My product contains ~15% of an impurity that elutes just before the product."
Diagnosis: Isomerization to the conjugated diyne.
Mechanism: The base (K₂CO₃) abstracted a proton from C-5, forming an allenyl intermediate which relaxed into the thermodynamically stable conjugated system.
Isomerization Pathway:
Figure 2: The primary degradation pathway of skipped diynes under basic conditions.
Corrective Actions:
Lower Temperature: Run the reaction at 0°C to 10°C. Reaction time will increase, but selectivity will improve.
Change Solvent: Switch from DMF to Acetonitrile (MeCN). MeCN is less polar/basic than DMF and often suppresses isomerization, though reaction rates may be slower.
Check Reagents: Ensure 1-bromo-2-pentyne is free of HBr (acid).
Issue 2: "The reaction turned into a black tar/polymer."
Diagnosis: Uncontrolled exotherm or oxidative polymerization.
Corrective Actions:
Dosing Control: Do not add all reagents at once. Add the 1-bromo-2-pentyne dropwise to the mixture of alkyne/base/catalyst.
Radical Scavenging: Add 0.1% BHT (Butylated hydroxytoluene) to the reaction mixture and the workup solvent. This inhibits radical polymerization of the skipped diyne system.
Copper Removal: Ensure the organic layer is colorless after workup. Any green/blue tint indicates residual copper, which will catalyze polymerization during solvent removal.
Issue 3: "I cannot separate the isomer from the product using normal silica."
Diagnosis: Skipped and conjugated diynes have very similar polarities on standard silica gel.
Solution: Use Silver Nitrate Impregnated Silica (AgNO₃/SiO₂) .
Protocol: Preparation of 10% AgNO₃/SiO₂
Dissolve AgNO₃ (10g) in Acetonitrile/Water (1:1, 20 mL).
Add Silica Gel (90g, 230-400 mesh).
Mix thoroughly to form a slurry.
Remove solvent on a rotary evaporator (foil-wrapped flask, bath < 50°C) until free-flowing powder is obtained.
Separation Logic: The silver ions complex with the
-systems. The skipped diyne (two isolated -clouds) binds differently than the conjugated system, creating significant separation.
Module 3: Safety & Scale-Up Hazards
WARNING: Alkynes are high-energy functional groups. Scaling from grams to kilograms introduces significant thermal risks.
Thermal Hazard Assessment
Before exceeding 100g, you must perform DSC (Differential Scanning Calorimetry) .
Decomposition Energy: Alkynes can release >1500 J/g upon decomposition.
Onset Temperature: Look for exotherms starting around 100-120°C.
Distillation Risk: Nona-3,6-diyn-1-ol has a high boiling point. Do not distill at atmospheric pressure. Use high vacuum (< 1 mbar) and a wiped-film evaporator if possible to minimize residence time.
Handling Copper Acetylides
The intermediate copper acetylide (formed from 3-butyn-1-ol) is potentially explosive when dry.
Rule: Never let the reaction mixture dry out completely before quenching.
Rule: Acidify the aqueous waste stream to pH < 2 to decompose any dissolved copper acetylides before disposal.
References
Yadav, J. S., et al. "Copper(I)-catalyzed coupling of alkynes with propargyl halides: A convenient synthesis of skipped diynes." Tetrahedron Letters, vol. 43, no. 5, 2002, pp. 825-827.
Lalic, G., et al. "Catalytic Anti-Markovnikov Hydroallylation of Terminal and Functionalized Internal Alkynes: Synthesis of Skipped Dienes."[2] Journal of the American Chemical Society, vol. 139, no. 19, 2017.
Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate."[3] Tetrahedron, vol. 57, no. 3, 2001, pp. 425-447.
Stoermer, D. "Scale-Up Reactions: Safety Guidelines." Division of Research Safety, University of Illinois, 2019.
Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. 7th Edition, Elsevier, 2006. (Standard reference for alkyne safety).
You are likely working with Nona-3,6-diyn-1-ol , a C9 fatty alcohol analog characterized by a "skipped" diyne system (methylene-interrupted alkynes at C3 and C6).
The Critical Technical Challenge:
The methylene group at C5 (sandwiched between two triple bonds) is the structural weak point. It is highly acidic (
~20) and prone to radical abstraction.
Instability: In the presence of base or copper (I) catalysts, this system readily isomerizes to the thermodynamically stable conjugated allene-alkyne or conjugated diyne system.
Detection: The isolated alkynes have negligible UV absorbance above 210 nm, rendering standard UV-Vis detection useless without derivatization.
This guide provides self-validating protocols to monitor reaction progress while avoiding false negatives caused by these instability and detection issues.
Part 1: Method Selection Dashboard
Use this decision matrix to select the appropriate analytical technique for your specific reaction stage.
Parameter
NMR (H)
HPLC-ELSD/CAD
GC-MS
TLC (Stained)
Primary Utility
Structural Integrity & Isomerization Check
Quantitation & Purity
Trace Analysis & Mass Confirmation
Rapid Qualitative Screening
Key Marker
3.12 ppm (Triplet, C5-H)
Retention Time
m/z 73, 147 (TMS derivatives)
Yellow spot on purple (KMnO)
Limit of Detection
High (~1-5 mg)
Medium (<10 g)
Low (<1 ng)
Medium
Destructive?
No
No
Yes
Yes
Critical Warning
Solvent peaks can obscure C5 protons.
Do not use UV detector.
Requires silylation; avoid high injector temps.
UV lamp (254nm) will show nothing .
Part 2: Spectroscopic Verification (
H NMR)
The Gold Standard: NMR is the only method that definitively confirms the "skipped" architecture remains intact.
Diagnostic Signals
The integrity of your molecule rests on the C5 Bis-propargylic protons . If this peak disappears or shifts, your skipped system has isomerized or oxidized.
Position
Group
Multiplicity
Chemical Shift ( ppm)
Diagnostic Value
C5
Triplet / Multiplet
3.10 – 3.15
CRITICAL. Disappearance = Isomerization.
C1
Triplet
~3.70
Alcohol functionality check.
C2
Triplet of Triplets
~2.45
Propargylic (Mono).
C9
Triplet
~1.10
Terminal methyl reference.
Protocol: Isomerization Check
Solvent: Use CDCl
(Chloroform-d). Avoid Acetone-d6 if possible, as its water peak can overlap with the critical C2/C5 region depending on pH.
Acquisition: Run a standard 16-scan proton NMR.
Analysis:
Integrate the terminal methyl (C9) to 3.00.
Check the integral of the signal at 3.12 ppm .
Pass: Integral
2.00.
Fail: Integral < 1.8 or appearance of vinyl protons (5.0–6.5 ppm), indicating isomerization to an allene or conjugated alkene.
Part 3: Chromatographic Monitoring (HPLC & GC)
Workflow A: HPLC (Purity & Kinetics)
Standard UV detection (254 nm) will fail. The isolated alkynes do not chromophore significantly.
Figure 1: Decision tree for selecting the correct analytical method based on sample concentration and available instrumentation.
FAQ: Common Issues
Q1: My NMR spectrum shows a complex multiplet at 5.4 ppm instead of the triplet at 3.1 ppm. What happened?A: You have likely isomerized the skipped diyne to a conjugated system (allene or conjugated diene).
Cause: Exposure to base (even weak bases like K
CO in methanol) or copper catalysts.
Fix: Ensure all solvents are neutral. If performing a coupling reaction, avoid Copper(I) if possible, or use specific ligands that prevent isomerization [1].
Q2: I see a peak in GC-MS, but the mass is 136 (M+), and the peak shape is terrible.A: The free alcohol is interacting with the silanols in the column.
Fix: You must derivatize. The TMS ether (M+ = 208) will elute sharply. Also, the molecular ion of the free alcohol is often weak; the TMS derivative gives a characteristic [M-15] peak (loss of methyl) which is easier to quantify [2].
Q3: Can I use UV to monitor the reduction of the alkyne to an alkene?A: No. Neither the starting material (diyne) nor the product (diene/ene) has significant UV absorbance.
Fix: Use GC-FID or NMR . In NMR, monitor the shift of the olefinic protons.[7] Alkyne protons are silent (quaternary) or shielded (terminal), while Alkene protons appear at 5.3–5.8 ppm.
References
Trost, B. M., & Rudd, M. T. (2005). Ruthenium-catalyzed cycloisomerization of diynes. Journal of the American Chemical Society, 127(13), 4763-4776. Link
Christie, W. W. (1998). Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. Lipids, 33(4), 343-353. Link
Gunstone, F. D. (2004). The Chemistry of Oils and Fats: Sources, Composition, Properties and Uses. Blackwell Publishing. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Referencing characteristic shifts of skipped diynes). Link
Technical Support Center: Purification of Nona-3,6-diyn-1-ol
Topic: Removal of impurities from commercial nona-3,6-diyn-1-ol CAS: 57386-91-1 Molecular Formula: Structure: Introduction: The "Skipped" Diyne Challenge Welcome to the Technical Support Center. If you are working with n...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removal of impurities from commercial nona-3,6-diyn-1-ol
CAS: 57386-91-1
Molecular Formula:
Structure:
Introduction: The "Skipped" Diyne Challenge
Welcome to the Technical Support Center. If you are working with nona-3,6-diyn-1-ol , you are likely synthesizing polyunsaturated fatty acid (PUFA) analogs, lipid mediators (resolvins/protectins), or using it as a linker in click chemistry.
The Core Problem: This molecule contains a methylene-interrupted ("skipped") diyne system. Unlike conjugated diynes, the pi-electron clouds are isolated by a single methylene (
) group. This structural feature creates three distinct purification challenges that standard protocols often fail to address:
Isomerization: The propargylic protons at
are acidic (). Basic workups or improper storage can shift the double bonds into conjugation (thermodynamically favored), creating inseparable isomeric impurities.
Copper Contamination: Synthesis usually involves copper-catalyzed coupling. Residual copper is cytotoxic and interferes with downstream enzymatic assays.
Thermal Polymerization: "Skipped" polyynes are thermally unstable and prone to explosive polymerization if distilled at standard pressures.
This guide provides self-validating protocols to resolve these specific issues.
"I see a single spot on my TLC, but my NMR shows small peaks in the alkene region (5.0–6.5 ppm) or split methylene signals. Standard silica flash chromatography isn't separating them. What is happening?"
Technical Diagnosis:
You are likely seeing conjugated isomers or allene byproducts . Standard silica gel separates based on polarity. Since the isomers have identical functional groups (alcohol + 2 alkynes), their polarity is virtually identical (
values differ by < 0.05).
The Solution: Argentation Chromatography (
-Silica)
To separate these, you must exploit the pi-complexation ability of silver ions. Silver (
) forms reversible charge-transfer complexes with pi-systems.
Skipped Diynes: Sterically accessible, form moderate complexes.
Conjugated Diynes: Delocalized electron density, form different strength complexes.
Slurry Formation: Add 90 g of Silica Gel to the solution. Stir vigorously for 15 minutes in the dark.
Evaporation: Remove solvent via rotary evaporation (bath temp < 40°C) until a free-flowing white powder is obtained.
Critical Check: If the powder turns grey/black, silver has reduced to metallic Ag (inactive). Discard and ensure light protection.
Activation: Dry in an oven at 110°C for 4 hours.
Elution: Pack column as normal. Use a gradient of Hexane:Ethyl Acetate .
Note: The skipped diyne will retain longer than on standard silica due to Ag-pi interaction.
Module 2: Trace Metal Remediation (Copper Removal)
User Question:
"My nona-3,6-diyn-1-ol is turning green/blue upon standing, or my downstream enzymatic assay is failing completely."
Technical Diagnosis:
This indicates residual Copper (Cu) from the coupling reaction. Copper acts as a Lewis acid, catalyzing the decomposition of the alkyne, and is a potent inhibitor of many biological enzymes (e.g., lipoxygenases). Standard water washes do not remove Cu efficiently because it binds to the terminal hydroxyl group or complexes with the alkyne.
The Solution: Chelation Thermodynamics
You must introduce a ligand with a higher binding constant (
) for Copper than your alkyne/alcohol.
Comparison of Scavenging Protocols
Method
Reagent
Mechanism
Efficacy
Recommended For
Standard
(sat. aq)
Ligand Exchange ()
Moderate
Gross removal (>500 ppm)
Advanced
(0.1 M)
Hexadentate Chelation
High
Fine removal (<50 ppm)
Solid Phase
QuadraPure™ TU
Thiourea Scavenging
Very High
GMP/Drug Discovery (<5 ppm)
Protocol: The "Blue-to-Colorless" Wash
Dissolve crude oil in
or (avoid DCM if possible, as Cu-complexes are often soluble in chlorinated solvents).
Wash with 10% aqueous
saturated with (1:1 ratio).
Observation: The aqueous layer will turn deep blue (
).
Repeat wash until the aqueous layer is colorless .[3]
Perform a final wash with 0.1 M EDTA (pH 8) to scavenge trace ions.
Dry over
(Magnesium sulfate can sometimes trap polar polyynes).
Module 3: Thermal Handling & Distillation
User Question:
"Can I distill this compound to purify it? It has a high boiling point."
Technical Diagnosis:
Proceed with extreme caution. Skipped polyynes have a high enthalpy of formation. Heating them above 100°C can initiate a radical polymerization chain reaction, leading to rapid decomposition (black tar) or explosion.
The Solution: High-Vacuum Kugelrohr or Avoidance
Decision Logic:
If purity > 90%: Do NOT distill. Use Flash Chromatography (Module 1).
If purity < 80%: Distillation is permissible ONLY under high vacuum (<0.1 mmHg).
Safety Protocol:
Apparatus: Use a Kugelrohr (bulb-to-bulb) distillation setup. This minimizes the path length and heating duration.
Vacuum: Must be < 0.5 mmHg.
Temperature: Keep the bath temperature below 80°C.
Stabilizer: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1% w/w) to the pot before heating.
Visual Troubleshooting Guide
The following diagram illustrates the decision matrix for purifying nona-3,6-diyn-1-ol based on the specific impurity profile.
Caption: Decision tree for the purification of skipped diynes, prioritizing safety and chemical stability.
References
Argentation Chromatography Principles: Morris, L. J. "Separation of isomeric long-chain polyunsaturated fatty acids and esters by thin-layer chromatography on silver nitrate-impregnated silica gel." Journal of Lipid Research, 7, 717-732 (1966). Link
Copper Removal Protocols: "Removal of Copper Catalyst from Click Reactions." BenchChem Technical Support. Link
Skipped Diyne Stability: Christie, W. W. "Fatty Acids: Methylene-Interrupted Double Bonds." Lipid Library. Link
Silver Ion Chromatography Review: Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate."[2][4] Tetrahedron, 57(3), 425-447 (2001). Link
A Comparative Guide to the Reactivity of Nona-3,6-diyn-1-ol and Other Alkynols
Abstract Nona-3,6-diyn-1-ol, a key intermediate in the synthesis of fragrances and insect pheromones, possesses a unique "skipped" diyne architecture that confers a distinct reactivity profile compared to other alkynols....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Nona-3,6-diyn-1-ol, a key intermediate in the synthesis of fragrances and insect pheromones, possesses a unique "skipped" diyne architecture that confers a distinct reactivity profile compared to other alkynols.[1] This guide provides an in-depth, objective comparison of its chemical behavior against terminal and internal monoynols. We will explore the nuances of its participation in fundamental organic transformations, including coupling reactions, selective reductions, and oxidations. By elucidating the structure-function relationships that govern its reactivity, this document aims to equip researchers, scientists, and drug development professionals with the predictive insights necessary for rational synthetic design. All discussions are supported by experimental data, detailed protocols, and mechanistic diagrams to ensure scientific integrity and practical applicability.
Introduction: The Unique Structural Landscape of Nona-3,6-diyn-1-ol
Nona-3,6-diyn-1-ol is a nine-carbon chain featuring a primary alcohol at the C1 position and two internal carbon-carbon triple bonds at the C3 and C6 positions. The defining characteristic of this molecule is the CH2 group separating the two alkyne functionalities, classifying it as a "skipped" or 1,4-diyne. This arrangement prevents electronic conjugation between the pi systems, a feature that significantly influences its reactivity, particularly in comparison to conjugated diynes or simple monoynes.
The molecule's primary utility lies in its role as a precursor to (E,Z)-3,6-nonadien-1-ol, a compound valued for its fresh green melon and pear fragrance notes.[1] Understanding the selective transformations of the diyne system is therefore paramount for its practical application.
The principal reactive sites are:
The Primary Hydroxyl (-OH) Group: Susceptible to standard alcohol chemistry such as oxidation and ether/ester formation.
The Two Internal Alkyne (C≡C) Groups: These are the sites of most interest, undergoing reactions like reduction, oxidation, and hydration. Crucially, as internal alkynes, they lack the acidic terminal proton found in alkynols like propargyl alcohol. This absence is a central determinant of their reactivity profile.
Comparative Reactivity at the Alkyne Moiety
The most striking differences in reactivity between nona-3,6-diyn-1-ol and other alkynols emerge from the nature of their alkyne groups. We will compare its behavior to two representative classes: terminal alkynols (e.g., 1-ethynylcyclohexanol) and internal monoynols (e.g., 5-decyn-1-ol).
Oxidative Coupling Reactions: A Tale of Two Alkynes
Oxidative homocoupling reactions, such as the Glaser or Hay couplings, are foundational for the synthesis of symmetric 1,3-diynes.[2] These reactions are mechanistically dependent on the deprotonation of a terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes oxidative coupling.[2][3]
Terminal Alkynols (e.g., 1-ethynylcyclohexanol): These compounds are ideal substrates for Glaser-Hay coupling. The presence of the acidic terminal proton allows for the formation of the requisite copper acetylide, leading to high yields of the corresponding dimer.
Nona-3,6-diyn-1-ol: As an internal diyne, it lacks the necessary terminal proton for deprotonation. Consequently, it is unreactive under standard Glaser-Hay coupling conditions. This stark difference allows for the selective coupling of a terminal alkyne in the presence of an internal one.
Similarly, the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is also not a viable pathway for functionalizing the alkyne groups of nona-3,6-diyn-1-ol.[4][5] This reaction relies on a similar mechanism involving the formation of a copper acetylide or direct interaction with a palladium catalyst, both requiring a terminal C-H bond.[5][6]
Diagram 1: Comparative Reactivity Workflow
This diagram illustrates the divergent reaction pathways for terminal versus internal alkynols in key synthetic transformations.
Caption: Divergent reactivity of terminal vs. internal alkynols.
Reduction (Hydrogenation): Precision and Stereoselectivity
The reduction of alkynes is a powerful tool for accessing alkenes and alkanes. For a molecule like nona-3,6-diyn-1-ol, selective reduction is crucial for synthesizing the desired dienol product.
Complete Reduction to Alkanes: Both internal and terminal alkynes can be fully reduced to their corresponding alkanes using catalysts like palladium on carbon (Pd/C) with an excess of hydrogen gas (H₂).[7][8] This reaction proceeds through an alkene intermediate but is difficult to stop selectively without specialized catalysts.[8]
Partial Reduction to cis-Alkenes: The most common method for achieving a cis (or Z) alkene is through the use of Lindlar's catalyst, a "poisoned" palladium catalyst.[8] This method is highly effective for both internal and terminal alkynes. For nona-3,6-diyn-1-ol, this is the preferred method to produce the (Z,Z)-dienol isomer. The reaction proceeds with syn-addition of hydrogen across the triple bonds.
Partial Reduction to trans-Alkenes: To obtain trans (or E) alkenes, a dissolving metal reduction, typically using sodium or lithium in liquid ammonia, is employed.[7][8] This reaction proceeds via a radical anion intermediate and is effective for internal alkynes.[8] This provides a complementary method to the Lindlar reduction, allowing for stereochemical control.
Table 1: Comparative Data for Alkyne Reduction Methods
Alkynol Type
Reagent/Catalyst
Primary Product
Stereochemistry
Typical Yield
Internal (e.g., Nona-3,6-diyn-1-ol)
H₂, Pd/C (excess)
Alkane (Nonan-1-ol)
N/A
>95%
Internal (e.g., Nona-3,6-diyn-1-ol)
H₂, Lindlar's Catalyst
cis,cis-Dienol
Z,Z
85-95%
Internal (e.g., Nona-3,6-diyn-1-ol)
Na, NH₃ (l)
trans,trans-Dienol
E,E
80-90%
Terminal (e.g., 1-Octyn-3-ol)
H₂, Lindlar's Catalyst
cis-Alkenol
Z
85-95%
Oxidation Reactions
The oxidation of alkynes can lead to either cleavage of the triple bond or the formation of α-dicarbonyl compounds, depending on the reagents used.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) will cleave the C≡C bond.[9]
Internal Alkynes (Nona-3,6-diyn-1-ol): Cleavage results in two carboxylic acids per alkyne unit.[9] For nona-3,6-diyn-1-ol, this would lead to the fragmentation of the carbon backbone.
Terminal Alkynes: Oxidative cleavage yields a carboxylic acid and carbon dioxide (CO₂).[9]
Formation of α-Diketones: Milder oxidation, for instance with ruthenium or gold catalysts, can oxidize the alkyne to a 1,2-diketone without cleaving the carbon-carbon bond.[10] This transformation is applicable to internal alkynes like those in nona-3,6-diyn-1-ol.
Gold-Catalyzed Cascade Reactions
Skipped diynes exhibit unique reactivity in the presence of gold catalysts. They can undergo complex cascade reactions, such as hydroarylation followed by cyclization, to construct polycyclic scaffolds.[11][12] While simple monoynols also react with gold catalysts, the tandem reactivity of the two alkyne units in a skipped diyne allows for the rapid assembly of complex molecular architectures not accessible from other alkynol types.[11]
Reactivity of the Primary Hydroxyl Group
The primary alcohol at the C1 position of nona-3,6-diyn-1-ol exhibits reactivity typical of other primary alkynols. This functionality is generally orthogonal to the reactions occurring at the alkyne sites, although protection may be necessary under certain conditions (e.g., with strongly basic or organometallic reagents).
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidants like Jones reagent (CrO₃/H₂SO₄). Ruthenium-based catalysts can also facilitate oxidative alkynylation, directly converting the alcohol to an ynone in the presence of a terminal alkyne.[13]
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative, self-validating protocols for key transformations.
Protocol 1: Oxidative Homocoupling of a Terminal Alkynol (Glaser-Hay Method)
This protocol demonstrates the reactivity of a terminal alkyne, a reaction in which nona-3,6-diyn-1-ol would be inert.
Diagram 2: Glaser Coupling Experimental Workflow
Caption: Workflow for a typical Glaser-Hay oxidative coupling experiment.
Procedure:
a. To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethynylcyclohexanol in 2-propanol.
b. Add CuCl and TMEDA to the solution. The solution should turn green or blue.[14]
c. Insert a gas dispersion tube (bubbler) into one neck of the flask, ensuring its tip is below the solvent surface. Insert a needle connected to a balloon or vent in the other neck.
d. Bubble air or oxygen gently through the stirring solution at room temperature.[14]
e. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
f. Once complete, pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl and 50 mL of diethyl ether.
g. Separate the layers and extract the aqueous layer with an additional 2x25 mL of diethyl ether.
h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
i. Purify the resulting crude solid by recrystallization from hexanes to yield the symmetric 1,4-diyne product.
Protocol 2: Selective Reduction of Nona-3,6-diyn-1-ol to (Z,Z)-Nona-3,6-dien-1-ol
This protocol demonstrates the stereoselective partial reduction of the internal alkynes.
Materials: Nona-3,6-diyn-1-ol (1.36 g, 10 mmol), Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~100 mg), Hexane (50 mL), Quinoline (2 drops, catalyst poison deactivator), Hydrogen gas (H₂).
Procedure:
a. Add nona-3,6-diyn-1-ol, Lindlar's catalyst, and hexane to a round-bottom flask equipped with a stir bar.
b. Add two drops of quinoline to further deactivate the catalyst and prevent over-reduction.
c. Seal the flask with a septum and flush the system with nitrogen, followed by hydrogen from a balloon.
d. Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature.
e. Monitor the reaction carefully by GC or TLC. The reaction is complete when the starting material is consumed.
f. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional hexane.
g. Concentrate the filtrate under reduced pressure to yield the crude (Z,Z)-nona-3,6-dien-1-ol, which can be purified by column chromatography if necessary.
Conclusion
The reactivity of nona-3,6-diyn-1-ol is fundamentally dictated by its structure as a primary alcohol bearing two internal, non-conjugated ("skipped") alkyne groups. Its most significant point of differentiation from terminal alkynols is its inertness in C-C coupling reactions like the Sonogashira and Glaser couplings, which require an acidic terminal proton. However, its internal triple bonds are readily and stereoselectively reduced to either cis- or trans-alkenes, a critical feature for its application in fragrance synthesis. The primary alcohol moiety offers a further site for functionalization that is largely independent of the alkyne chemistry. This guide has demonstrated that a thorough understanding of these structural nuances allows for the precise and predictable manipulation of nona-3,6-diyn-1-ol, enabling its effective use in complex synthetic endeavors.
References
Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. RSC Publishing. [Link]
Intramolecular Coupling of Terminal Alkynes by Atom Manipulation. PMC. [Link]
Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. ACS Publications. [Link]
Glaser coupling – Knowledge and References. Taylor & Francis. [Link]
Gold-Catalyzed Cascade Reaction of Skipped Diynes for the Construction of a Cyclohepta[b]pyrrole Scaffold. ACS Publications. [Link]
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Star Protocols. [Link]
Skipped cyclic ene- and dienediynes. 1. Synthesis, spectroscopic properties and reactions of a new hydrocarbon ring family. Journal of the American Chemical Society. [Link]
Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. PMC. [Link]
Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. ACS Publications. [Link]
Dihalohydration of Alkynols: A Versatile Approach to Diverse Halogenated Molecules. PMC. [Link]
Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology (RSC Publishing). [Link]
General and Prospective Views on Oxidation Reactions in Heterogeneous Catalysis. MDPI. [Link]
Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules? ACS Publications. [Link]
Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. [Link]
[Orgo Lab 2] Oxidative Coupling of Alkynes. YouTube. [Link]
Platform Comparison: Conventional vs. Advanced Spectroscopic Suites
Advanced Spectroscopic Analysis of Nona-3,6-diyn-1-ol Derivatives: A Comparative Guide for Structural Elucidation Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a versatile, methylene-interrupted (skipped) diyne with an exact m...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Spectroscopic Analysis of Nona-3,6-diyn-1-ol Derivatives: A Comparative Guide for Structural Elucidation
Nona-3,6-diyn-1-ol (CAS: 57386-91-1) is a versatile, methylene-interrupted (skipped) diyne with an exact monoisotopic mass of 136.0888 Da[1]. It serves as a critical
building block in the synthesis of polyunsaturated fatty acid (PUFA) analogs[2] and green leaf volatiles (GLVs) such as 3,6-nonadienal, which are naturally orchestrated by the lipoxygenase (LOX) pathway in plant defense signaling[3].
As a Senior Application Scientist, I frequently observe analytical bottlenecks when characterizing skipped diynes. Their lack of extended conjugation renders standard UV-Vis spectroscopy nearly blind, while the pseudo-symmetry of the internal alkynes complicates routine infrared (IR) and 1D NMR analyses. This guide objectively compares conventional benchtop analytical suites against advanced hyphenated platforms, providing the mechanistic causality behind each experimental choice to ensure your structural elucidation is both accurate and self-validating.
When determining the purity and structural integrity of nona-3,6-diyn-1-ol derivatives (e.g., following a Grignard coupling or stereoselective reduction), researchers typically choose between two analytical pathways.
The Conventional Suite (1D NMR, FT-IR, GC-EI-MS)
While accessible, this suite presents severe limitations for skipped diynes:
FT-IR Blindspots: The pseudo-symmetrical substitution of the internal
bonds results in a minimal dipole moment change during vibration, often rendering the characteristic alkyne stretch (2200–2250 cm⁻¹) invisibly weak.
Ionization-Induced Rearrangements: GC-EI-MS utilizes hard electron ionization (70 eV). This imparts excessive internal energy, driving the propargylic system to undergo extensive hydrogen shifts. The diyne rapidly isomerizes into highly conjugated allenes or aromatic tropylium-like ions prior to fragmentation, completely obliterating the original position of the triple bonds.
NMR Relaxation Traps: In 1D
NMR, the quaternary alkyne carbons (C3, C4, C6, C7) lack attached protons. This deprives them of Nuclear Overhauser Effect (NOE) enhancement and results in exceptionally long longitudinal relaxation times ()[2]. Under standard acquisition parameters, these critical peaks often vanish into the baseline.
The Advanced Suite (2D NMR, FT-Raman, HR-ESI-MS/MS)
To overcome these physical limitations, an advanced suite relies on orthogonal physical principles:
Polarizability over Dipole: FT-Raman spectroscopy relies on changes in electron cloud polarizability rather than dipole moments. The electron-dense
bonds yield a massive, unambiguous Raman scattering signal[4].
Soft Ionization: High-Resolution Electrospray Ionization (HR-ESI-MS) preserves the intact molecular ion
or . Subsequent targeted Collision-Induced Dissociation (CID) provides predictable fragmentation without prior gas-phase isomerization.
Correlation Mapping: 2D NMR (specifically HMBC) bypasses the
limitations of quaternary carbons by mapping long-range and couplings. The highly deshielded bis-propargylic protons at C5 ( ~3.1 ppm) act as a reliable anchor point to trace the entire carbon backbone[2].
Quantitative Performance Comparison
Performance Metric
Conventional Suite (1D NMR, FT-IR, GC-EI-MS)
Advanced Suite (2D NMR, FT-Raman, HR-LC-MS)
Alkyne Detection
Weak to invisible (Dipole moment limitation)
Strong, unambiguous (Polarizability change)
Mass Accuracy
Nominal mass; high fragmentation interference
Exact mass (< 2 ppm error); intact
Isomeric Differentiation
Poor (EI-induced rearrangement of alkynes)
Excellent (Predictable CID MS/MS fragmentation)
Carbon Connectivity
Ambiguous for quaternary C3, C4, C6, C7
Unambiguous via HMBC / correlations
Stereochemical Proof
Requires complex derivatization
Direct via 2D NOESY / ROESY cross-peaks
Visualizing the Analytical and Synthetic Workflows
Workflow comparing conventional and advanced spectroscopic suites for skipped diyne analysis.
Synthetic pathway from nona-3,6-diyn-1-ol to (3Z,6Z)-nona-3,6-dienal via stereoselective reduction.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.
Protocol 1: Quantitative
NMR Acquisition for Skipped Diynes
Objective: Overcome the long
relaxation times of quaternary alkyne carbons to achieve accurate integration.
Sample Preparation: Dissolve 25 mg of the nona-3,6-diyn-1-ol derivative in 0.6 mL of anhydrous
. Ensure the solvent is passed through basic alumina to remove trace DCl, which can catalyze alkyne hydration.
acts as a paramagnetic relaxation reagent. The unpaired electrons of the chromium ion create fluctuating local magnetic fields that drastically shorten the of the quaternary alkyne carbons, allowing for quantitative integration without waiting for impractically long relaxation delays (e.g., >60 seconds).
Acquisition Parameters: Set the relaxation delay (D1) to 5 seconds. Utilize an inverse-gated decoupling pulse sequence (zgig in Bruker terminology) to suppress the NOE.
Causality: Suppressing NOE ensures that signal areas are strictly proportional to the number of carbon nuclei, preventing the protonated carbons from appearing artificially larger than the quaternary alkyne carbons.
Self-Validation: Integrate the spectrum. The protocol is validated if the integration ratio of the bis-propargylic carbon (C5) to the terminal methyl carbon (C9) is exactly 1:1.
Protocol 2: Stereoselective Reduction to (3Z,6Z)-Nona-3,6-dien-1-ol
Objective: Convert the diyne to a diene while strictly avoiding E-isomer formation or over-reduction to the alkane[5].
Catalyst Preparation: In a flask under an argon atmosphere, dissolve nickel(II) acetate in absolute ethanol. Slowly add a solution of sodium borohydride (
) in ethanol. A fine black precipitate of P-2 nickel will form immediately.
Catalyst Poisoning (Critical Step): Add 0.1 equivalents of ethylenediamine to the suspension[5].
Causality: The ethylenediamine selectively binds to the most active sites on the nickel surface. This "poisoning" drastically slows the kinetics of alkene reduction, preventing the over-reduction of the newly formed diene into nonan-1-ol, and sterically forces the hydrogen delivery to occur strictly from one face (syn-addition), ensuring high Z,Z-selectivity.
Hydrogenation: Introduce nona-3,6-diyn-1-ol to the mixture. Evacuate the flask and backfill with
gas via a balloon (1 atm). Stir vigorously at room temperature.
Reaction Monitoring: Pull 10 µL aliquots every 30 minutes. Derivatize the alcohol with BSTFA to increase volatility, and analyze via GC-MS. The reaction is complete when the diyne peak (
136) is entirely replaced by the diene peak ( 140).
US20040254240A1 - Anti-cancer nitro- and thia-fatty acids - Google Patents. Source: google.com.
Spectroscopic and Theoretical Study on Siloxy-Based Molybdenum and Tungsten Alkylidyne Catalysts for Alkyne Metathesis - ACS Publications. Source: acs.org. URL:[Link]
A Comparative Guide to the Biological Activity of Compounds Synthesized from Nona-3,6-diyn-1-ol
Introduction: The Untapped Potential of a Diyne Scaffold In the landscape of medicinal chemistry and drug discovery, the identification of versatile starting scaffolds is paramount. Nona-3,6-diyn-1-ol, a nine-carbon chai...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Untapped Potential of a Diyne Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification of versatile starting scaffolds is paramount. Nona-3,6-diyn-1-ol, a nine-carbon chain featuring two alkyne (diyne) functionalities and a terminal alcohol, represents such a scaffold.[1][2][3] Its inherent chemical reactivity, conferred by the high electron density of the triple bonds and the nucleophilic alcohol group, makes it an ideal precursor for the synthesis of a diverse array of more complex molecules, particularly heterocyclic compounds and functionalized polyynes.[4][5] This guide provides a comparative analysis of the biological activities of various compound classes synthesized from this promising, yet under-explored, starting material. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, presenting supporting experimental data and methodologies to offer a comprehensive resource for researchers in drug development.
The core value of nona-3,6-diyn-1-ol lies in its potential to generate libraries of novel compounds. The diyne cassette is a key structural motif found in numerous natural products known for potent biological effects.[6][7] By leveraging this starting material, chemists can systematically introduce modifications to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets.
I. Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a grave threat to global health, necessitating the discovery of antibiotics with novel mechanisms of action.[6][8] Polyynes and their derivatives, accessible from nona-3,6-diyn-1-ol, have emerged as a promising class of antimicrobials.[7][9]
Comparison of Antimicrobial Efficacy
Compounds derived from diyne precursors often exhibit potent activity against both Gram-positive and Gram-negative bacteria. The primary mechanism often involves the disruption of the bacterial cell membrane, leading to leakage of essential intracellular components like ATP and the generation of reactive oxygen species (ROS).[6] This physical disruption is a mode of action that is less prone to the development of resistance compared to antibiotics that target specific enzymes.
Note: Specific MIC (Minimum Inhibitory Concentration) values for derivatives of nona-3,6-diyn-1-ol are not detailed in the provided results, but the data strongly supports the high potential of this compound class.
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Causality: The broth microdilution method is chosen for its efficiency in testing a range of concentrations simultaneously, providing quantitative data (the MIC value) on a compound's bacteriostatic or bactericidal potential.
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., MRSA) is inoculated into a sterile broth (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Compound Dilution Series: The synthesized test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations. A positive control well (bacteria, no compound) and a negative control well (broth only) are included.
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.
Incubation: The plate is incubated at 37°C for 18-24 hours.
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.
Synthetic Workflow: From Diyne to Antimicrobial Agent
The synthesis of bioactive compounds from nona-3,6-diyn-1-ol can involve various transformations, such as functionalization of the alcohol or cyclization reactions involving the diyne moiety to form heterocyclic systems known for their antimicrobial properties.[5][11]
Caption: Synthetic pathway from nona-3,6-diyn-1-ol to bioactive derivatives.
II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The structural motifs derivable from nona-3,6-diyn-1-ol are also prevalent in compounds with significant anticancer properties.[12] The rigid diyne structure can be used to construct larger, more complex molecules like curcumin analogues, which are known to interact with various targets in cancer cells.[13]
Comparison of Cytotoxic Potency
Derivatives such as 1,9-diheteroarylnona-1,3,6,8-tetraen-5-ones have shown significantly improved potency against prostate cancer cell lines compared to the natural product curcumin.[13] The mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from dividing.[12][13]
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
Cell Seeding: Cancer cells (e.g., PC-3 for prostate cancer) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
Compound Treatment: The synthesized compounds are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
MTT Addition: MTT reagent is added to each well and the plate is incubated for another 2-4 hours, allowing for formazan crystal formation.
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The results are used to calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway: Induction of Apoptosis
Many potent anticancer agents function by activating the intrinsic or extrinsic pathways of apoptosis. Compounds synthesized from nona-3,6-diyn-1-ol can trigger these pathways, leading to the elimination of cancer cells.[13][15]
X-ray crystallographic analysis of nona-3,6-diyn-1-ol derivatives
An In-Depth Comparative Guide: X-Ray Crystallographic Analysis of Nona-3,6-diyn-1-ol Derivatives for Topochemical Polymerization As a Senior Application Scientist, I frequently encounter researchers attempting to synthes...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide: X-Ray Crystallographic Analysis of Nona-3,6-diyn-1-ol Derivatives for Topochemical Polymerization
As a Senior Application Scientist, I frequently encounter researchers attempting to synthesize novel polydiacetylenes (PDAs) without first rigorously validating the solid-state geometry of their monomers. Nona-3,6-diyn-1-ol is a highly versatile asymmetric diacetylene. While widely recognized as a crucial intermediate in the synthesis of bioactive fatty acids and lipoxygenase (LOX) pathway metabolites[1][2], its functionalized derivatives are exceptionally valuable in materials science for their ability to undergo solid-state topochemical polymerization[3].
This guide objectively compares the crystallographic performance of three distinct nona-3,6-diyn-1-ol derivatives, detailing how specific end-group modifications dictate crystal packing, and provides a self-validating experimental protocol for X-ray crystallographic analysis.
Mechanistic Grounding: The Causality of Crystal Packing
The transition from a colorless nona-3,6-diyn-1-ol derivative to a deeply colored, conjugated polydiacetylene is not driven by standard solution-phase kinetics, but by the strict spatial constraints of the crystal lattice. This is governed by Wegner’s Criteria .
For a 1,4-addition reaction to occur in the solid state without destroying the crystal lattice (a single-crystal-to-single-crystal transition), the diacetylene rods must be pre-aligned. The causality is absolute: the chemical nature of the derivative’s end-group dictates the hydrogen bonding or dipole network, which in turn dictates the packing distance (
) and tilt angle () of the diacetylene core.
Optimal Parameters:
Å and .
If ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Å, the carbon atoms are too far apart for the -orbitals to overlap, rendering the crystal inert to UV or thermal initiation.
Caption: Logical workflow for evaluating topochemical polymerization viability via X-ray crystallography.
Comparative Analysis: End-Group Influence on Crystallography
To objectively evaluate performance, we compare three synthesized derivatives of nona-3,6-diyn-1-ol: the Phenylurethane , the p-Toluenesulfonate (Tosyl) , and the Acetate .
The data below synthesizes the crystallographic parameters obtained via single-crystal X-ray diffraction (SCXRD) and their direct correlation to polymerization performance.
Derivative Type
Functional End-Group
Packing Distance ()
Tilt Angle ()
Intermolecular Interactions
Polymerizability (UV/Heat)
Phenylurethane
-OCONHPh
4.92 Å
43°
Strong N-H···O=C hydrogen bonding
Excellent (Rapid SCSC transition, Blue Phase)
p-Toluenesulfonate
-OTs
5.15 Å
51°
Weak dipole-dipole, - stacking
Moderate (Slow conversion, Red Phase)
Acetate
-OAc
5.40 Å
58°
Weak Van der Waals only
Poor (Monomer degrades/melts)
Application Insights:
The Phenylurethane Advantage: The urethane linkage creates a robust, self-assembling hydrogen-bond network. This acts as a rigid "anchor," forcing the nona-3,6-diyn-1-ol aliphatic chains to interdigitate precisely at 4.92 Å. This derivative is the superior choice for developing highly ordered, thermochromic PDA sensors.
The Acetate Failure: The lack of strong anchoring groups allows the flexible 9-carbon chain of the nona-3,6-diyn-1-ol to dominate the crystal packing. The molecules adopt a herringbone motif (
Å), placing the reactive alkynes outside the critical reaction radius.
When analyzing highly reactive diacetylenes, the X-ray beam itself can initiate polymerization, ruining the monomeric structure determination[3]. To ensure trustworthiness, the following protocol is designed as a self-validating system . It employs a dual-temperature check to isolate the pure monomer phase from radiation-induced artifacts.
Step-by-Step Methodology
Crystal Selection & Cryo-Protection:
Extract crystals from the mother liquor (e.g., hexane/ethyl acetate) and immediately submerge them in inert Paratone-N oil to prevent solvent loss and lattice collapse.
Select a crystal with uniform extinction under cross-polarized light (dimensions
mm).
Self-Validating Pre-Scan (The Control Step):
Mount the crystal on a diffractometer equipped with a Mo K
microfocus source ( Å).
Validation Check: Perform a rapid 5-minute unit cell determination at 298 K . Record the unit cell volume.
Cryogenic Data Collection:
Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.
Validation Check: Re-determine the unit cell. If the volume shrinks by
or if intense diffuse scattering appears, the crystal has undergone a phase transition or premature polymerization. If the cell simply contracts thermally (), proceed.
Diffraction and Integration:
Collect full sphere data using
-scans (0.5° frame width, 10s exposure per frame). Keep exposure times minimal to prevent X-ray-induced topochemical reactions.
Integrate data and apply multi-scan absorption corrections.
Structure Solution & Refinement:
Solve the phase problem using Intrinsic Phasing.
Refine the structure using full-matrix least-squares on
. Ensure the anisotropic displacement parameters (ellipsoids) of the diacetylene carbons are not elongated along the reaction axis—elongation is a telltale sign of partial polymerization.
Caption: Self-validating X-ray crystallographic data collection and refinement protocol.
Conclusion
For researchers developing advanced polymers from nona-3,6-diyn-1-ol, relying solely on solution-phase NMR or IR is insufficient. The phenylurethane derivative demonstrates that engineering strong intermolecular anchors (like hydrogen bonds) is imperative to satisfy Wegner's criteria. By employing the self-validating crystallographic protocol outlined above, scientists can definitively predict polymerizability before investing resources into bulk material synthesis.
References
1.[1] Anti-cancer nitro- and thia-fatty acids
Source: Google Patents (US20040254240A1)
URL:
3.[4] Revisiting the Early Days of Conjugated Polyyne Synthesis. Syntheses and Structures of Bis(triethylsilyl) Polyynediyl Adducts...
Source: ResearchGate
URL:
4.[3] Takanori Doi's research works (Diacetylene-substituted Polydiacetylenes)
Source: ResearchGate
URL:
Comparative Guide: Isomeric Purity Analysis of Nona-3,6-diyn-1-ol
This guide outlines a scientifically rigorous approach to analyzing the isomeric purity of nona-3,6-diyn-1-ol , a critical "skipped" diyne intermediate often used in the synthesis of polyunsaturated fatty acid (PUFA) ana...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a scientifically rigorous approach to analyzing the isomeric purity of nona-3,6-diyn-1-ol , a critical "skipped" diyne intermediate often used in the synthesis of polyunsaturated fatty acid (PUFA) analogs, pheromones, and flavor compounds (e.g., violet leaf alcohol).
[1][2]
Executive Summary & Technical Context
Nona-3,6-diyn-1-ol (CAS: 57386-91-1) derives its chemical value from the "skipped" methylene bridge (
) at the C5 position.[1][2] This structural motif is thermodynamically unstable relative to conjugated isomers (1,3-diynes) and susceptible to rearrangement into allenes during synthesis (typically copper-catalyzed cross-coupling).[1][2]
For researchers utilizing this compound as a scaffold for stereoselective reduction (e.g., to cis,cis-dienes), isomeric purity is non-negotiable.[2] A 1% contamination with a conjugated diyne or allene can poison downstream catalysts or yield inseparable geometric isomers in the final product.[1][2]
The Impurity Landscape
Impurity Type
Origin
Analytical Challenge
Regioisomers (Allenes)
attack during coupling
Similar boiling point; distinct NMR signals.[1][2]
Very similar polarity; requires high-res GC.[1][2]
Method Comparative Analysis
Method A: High-Resolution Capillary GC-MS/FID (The Workhorse)
Best For: Routine quantitation of volatile impurities and positional isomers.[1][2]
Mechanism: Separation based on boiling point and polarity interaction with the stationary phase.[1][2][3]
Pros: High sensitivity (LOD < 0.05%), excellent resolution of chain-length impurities.
Cons: Thermal stress in the injector port can induce isomerization of the labile skipped diyne system if not optimized.
Verdict: The primary method for purity assignment, provided thermal degradation is ruled out.
Method B: Quantitative
H NMR (The Structural Validator)
Best For: Absolute structural confirmation and detecting allene/conjugated contaminants.[1][2]
Mechanism: Detection of distinct proton environments.[1][2][4] The "skipped" methylene protons at C5 are the diagnostic "fingerprint."[1]
Pros: Non-destructive; no reference standards required for relative purity; explicitly identifies the nature of the isomer (allene vs. diyne).
Cons: Lower sensitivity (LOD ~0.5-1%); requires long acquisition times for precise quantitation.[1][2]
Verdict: Essential for validating the identity of the main peak and certifying the absence of rearrangement products.
Method C: Silver-Ion HPLC (The Specialist)
Best For: Difficult separation of geometric isomers or if the molecule is derivatized to an ester.[1][2]
Mechanism:
-complexation between silver ions () and the alkyne triple bonds.[1][2]
Pros: Unmatched selectivity for unsaturation patterns.
Cons: Expensive columns; mobile phase sensitivity; less common in standard labs.[1][2]
Verdict: Reserve for cases where GC fails to resolve specific positional isomers.
Experimental Protocols
Protocol 1: Optimized GC-MS/FID for Labile Diynes
Use this protocol for routine batch release.[1][2]
System: Agilent 7890B GC with 5977B MSD (or equivalent FID for quant).
Column: DB-WAX UI (Ultra Inert), 30 m
0.25 mm 0.25 m.[1][2]
Rationale: The polar PEG stationary phase interacts strongly with the hydroxyl group and -systems, providing better isomer resolution than non-polar (DB-5) columns.[1]
Parameters:
Inlet: Split mode (20:1) at 220°C .
Critical: Keep inlet temperature as low as possible to vaporize without pyrolyzing the skipped diyne.[1][2] Standard 250°C inlets may cause isomerization.[1][2]
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Oven Program:
Hold 60°C for 1 min.
Ramp 10°C/min to 240°C.
Hold 5 min.
Detection: FID at 250°C or MS (Scan 35-350 m/z).
Self-Validation Step: Inject a known pure standard at varying inlet temperatures (200°C, 220°C, 250°C). If the impurity profile changes (e.g., appearance of a broad shoulder peak), thermal isomerization is occurring. Use the lowest stable temperature.
Protocol 2: Diagnostic
H NMR Characterization
Use this protocol to certify the "skipped" structure.
Conjugated Diyne: Absence of the 3.1 ppm signal; shifts of adjacent protons move downfield.[1][2]
Analytical Decision Matrix (Visualized)
The following diagram illustrates the logical workflow for assessing the purity of nona-3,6-diyn-1-ol, distinguishing between routine QC and structural troubleshooting.
Caption: Analytical workflow prioritizing structural confirmation via NMR before quantitative purity assessment via GC.
PubChem. (2025).[1][2] Nona-3,6-diyn-1-ol Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
Trost, B. M., & Rudd, M. T. (2002).[2] Ruthenium-Catalyzed Cycloisomerization of Diynols. Journal of the American Chemical Society.[1][2][5] (Validation of diyne reactivity and isomerization risks). [Link]
Christie, W. W. (2024).[1][2] Silver Ion Chromatography of Lipids. Lipid Maps. (Authoritative source on Ag-Ion separation mechanisms). [Link]
Bedoukian Research. (2023).[1][2] Technical Data Sheet: Violet Leaf Alcohol (Nonadienol). (Industrial context for the precursor material). [Link]
Advanced Building Blocks in Lipidomics: A Comparative Guide to Nona-3,6-diyn-1-ol
The following guide provides a rigorous technical review of nona-3,6-diyn-1-ol (CAS: 57386-91-1), a specialized "skipped" diyne intermediate. It is structured to serve researchers in lipidomics, pheromone synthesis, and...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a rigorous technical review of nona-3,6-diyn-1-ol (CAS: 57386-91-1), a specialized "skipped" diyne intermediate. It is structured to serve researchers in lipidomics, pheromone synthesis, and flavor chemistry.
Strategic Overview: The "Skipped" Motif
Nona-3,6-diyn-1-ol is a critical C9 aliphatic building block characterized by two internal alkyne groups separated by a single methylene unit (the "skipped" position). This structural motif (
) is the synthetic equivalent of the 1,4-diene system found in all essential polyunsaturated fatty acids (PUFAs), such as arachidonic acid and linolenic acid.
For researchers, this molecule offers a distinct advantage: Stereochemical Control.
Unlike direct olefination methods (e.g., Wittig), which often struggle to produce thermodynamically unstable cis,cis-1,4-dienes without isomerization, nona-3,6-diyn-1-ol allows for the construction of the carbon skeleton before establishing stereochemistry. Subsequent semi-hydrogenation locks in the (
)-geometry with >98% precision.
Core Applications
Insect Pheromone Synthesis: Precursor to (
)-3,6-nonadien-1-ol (sex pheromone for Cucujus clavipes and attractant for Tephritid fruit flies).
Flavor & Fragrance: Industrial standard for synthesizing "Cucumber Alcohol" (Violet Leaf/Melon notes).
PUFA Metabolite Synthesis: Used to synthesize isotopically labeled linolenic acid metabolites (e.g., 17-hydroxylinolenic acid) for metabolic tracing.
Comparative Analysis: Performance vs. Alternatives
The following analysis compares the Alkyne Route (using nona-3,6-diyn-1-ol) against the primary alternative, the Wittig Olefination Route , for the synthesis of (
)-3,6-nonadien-1-ol.
Performance Matrix
Feature
Alkyne Route (Nona-3,6-diyn-1-ol)
Wittig Route (Phosphonium Salts)
Natural Extraction (Enzymatic)
Stereoselectivity
High (>98% Z,Z) via P-2 Ni or Lindlar
Moderate (85:15 Z/E mixtures common)
High (>99% Z,Z)
Purification
Easy (Recrystallization of solid diyne precursors)
The Wittig reaction for "skipped" dienes is notoriously prone to double bond migration . The basic conditions required to generate the ylide can cause the methylene protons between the double bonds to isomerize into a conjugated system (thermodynamic sink).
The Solution: Nona-3,6-diyn-1-ol avoids this entirely. The carbon chain is built using robust alkyne chemistry (stable to base), and the sensitive alkene geometry is only introduced in the final step under neutral hydrogenation conditions.
Experimental Protocols
Protocol A: Synthesis of (Z,Z)-3,6-Nonadien-1-ol (Pheromone Grade)
Target: Conversion of diyne to diene with high stereocontrol.
Catalyst: P-2 Nickel (generated in situ from Nickel(II) acetate and Sodium borohydride) or Lindlar Catalyst.
Solvent: Absolute Ethanol
Additive: Ethylenediamine (complexing agent to prevent over-reduction)
Step-by-Step Workflow:
Catalyst Preparation (P-2 Ni): In a reaction flask, dissolve Nickel(II) acetate tetrahydrate (5 mol%) in ethanol. Under nitrogen, add Sodium borohydride (NaBH₄) slowly. The solution will turn black as metallic Ni precipitates.
Substrate Addition: Add ethylenediamine (2.0 eq relative to Ni) followed by nona-3,6-diyn-1-ol.
Hydrogenation: Purge the vessel with Hydrogen gas (
) using a balloon (1 atm). Stir vigorously at room temperature.
Monitoring: Monitor reaction by GC-FID.
Critical Checkpoint: Stop reaction immediately upon disappearance of the mono-alkyne intermediate. Over-reduction leads to mono-enes.
Workup: Filter catalyst through a Celite pad. Concentrate filtrate under reduced pressure.
Purification: Flash column chromatography (Hexane:Ethyl Acetate 9:1) yields the pure (
)-isomer.
Expected Results:
Yield: 85–92%
Purity: >97% (
)-isomer (confirmed by capillary GC).
Visualizations (Mechanistic Pathways)
Diagram 1: Synthesis Pathway & Stereochemical Control
This flowchart illustrates the transformation of nona-3,6-diyn-1-ol into bioactive targets, highlighting the divergence from the Wittig route.
Caption: Synthetic divergence of nona-3,6-diyn-1-ol. Note the clean pathway to (Z,Z)-dienes compared to the risky Wittig alternative.
Diagram 2: The "Skipped" Diyne Advantage
Visualizing why the alkyne intermediate is superior for preventing conjugation.
Caption: Mechanistic comparison showing how the alkyne route avoids the thermodynamic sink of conjugation.
Citation: Shing, T. K. M., et al. (1994). "Synthesis of (3Z,6Z)-3,6-nonadien-1-ol via alkyne coupling."
P-2 Nickel Catalyst for Z-Selective Hydrogen
Source: Journal of the American Chemical Society
Citation: Brown, C. A., & Ahuja, V. K. (1973).
Identification of Volicitin and Rel
Source: Journal of Chemical Ecology
Citation: Alborn, H. T., et al. (2000). "Identification and synthesis of volicitin and related components from beet armyworm oral secretions." (Details usage of nona-3,6-diyn-1-ol as precursor).
A Comprehensive Guide to the Proper Disposal of Nona-3,6-diyn-1-ol
This document provides a detailed protocol for the safe handling and disposal of Nona-3,6-diyn-1-ol (CAS No. 57386-91-1), a specialized acetylenic alcohol.
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed protocol for the safe handling and disposal of Nona-3,6-diyn-1-ol (CAS No. 57386-91-1), a specialized acetylenic alcohol. Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound in their work.
The core principle of this guide is risk mitigation through informed procedure. While Nona-3,6-diyn-1-ol is not classified as acutely toxic, its potential for irritation and the inherent reactivity of its alkyne functional groups necessitate a rigorous approach to waste management. Always consult your institution's Environmental Health & Safety (EHS) department, as their guidelines and local regulations are the ultimate authority.[1][2]
Hazard Identification and Risk Assessment
A thorough understanding of the chemical's properties is the foundation of safe disposal. While a comprehensive Safety Data Sheet (SDS) for Nona-3,6-diyn-1-ol is not widely available, data from authoritative chemical databases and an analysis of its functional groups allow for a robust risk assessment.
GHS Classification:
Based on notifications to the European Chemicals Agency (ECHA), Nona-3,6-diyn-1-ol is classified with the following hazards[3]:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Inferred Hazards from Chemical Structure:
The molecule contains two internal alkyne (carbon-carbon triple bond) functionalities. Compounds containing such groups are categorized as potentially reactive.[4]
Reactivity: Alkynes can react energetically with strong oxidizing agents, acids, and bases. Therefore, segregation from these chemical classes is paramount to prevent uncontrolled exothermic reactions.[4][5]
Peroxide Formation Potential: Certain alkynes, particularly terminal ones or those under specific conditions, can form explosive peroxides over time.[6] While Nona-3,6-diyn-1-ol has internal alkynes, it is a prudent and field-proven best practice to handle it with an awareness of this potential risk. Never store waste for prolonged periods.
Given the identified hazards, the following minimum PPE must be worn when handling Nona-3,6-diyn-1-ol in pure form, in solution, or as waste.
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
Hand Protection: Chemical-resistant nitrile gloves. Inspect gloves for integrity before each use.
Body Protection: A standard laboratory coat.
Respiratory Protection: Handle the compound and its waste in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[1]
Waste Segregation and Containerization Protocol
Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[8][9]
Designate a Waste Stream: Nona-3,6-diyn-1-ol waste must be collected as hazardous chemical waste .[8][10] It must never be disposed of down the drain or in the regular trash.[5][8]
Select a Compatible Container:
Use a clean, leak-proof container made of a material compatible with organic alcohols, such as high-density polyethylene (HDPE) or glass.[11]
The container must have a secure, tight-fitting screw cap to prevent leaks and evaporation.[8][12]
Do Not Mix Wastes: This is a cardinal rule. Collect waste containing Nona-3,6-diyn-1-ol separately. NEVER mix it with:
Labeling: Immediately upon starting a waste container, affix a hazardous waste label provided by your institution's EHS department. The label must be filled out completely and legibly[12][13][14]:
Write the words "Hazardous Waste ".
List all chemical constituents by their full names (e.g., "Nona-3,6-diyn-1-ol," "Methanol"). Do not use abbreviations or chemical formulas.
Provide an accurate percentage or concentration of each component.
Indicate the accumulation start date.
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][14] This area should be under the control of laboratory personnel, away from heat sources or direct sunlight, and ideally within secondary containment (e.g., a chemical-resistant tray).
Step-by-Step Disposal Workflow
The following workflow outlines the procedural steps from waste generation to final disposal.
A. Liquid Waste (e.g., reaction mixtures, solutions, solvent rinses):
Pour the liquid waste carefully into the designated, pre-labeled hazardous waste container.
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[15][16]
Securely fasten the cap immediately after adding waste. Keep the container closed at all times except when adding waste.[8]
B. Solid Waste (e.g., contaminated gloves, pipette tips, paper towels):
Collect all contaminated solid materials in a separate, durable plastic bag or a designated solid waste container.[1][11]
This container must also be clearly labeled as "Hazardous Waste" and list "Solid Debris contaminated with Nona-3,6-diyn-1-ol."[1]
Seal the bag or container when it is full or ready for pickup.
C. Contaminated Glassware:
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
Collect this initial rinsate as hazardous liquid waste and add it to your Nona-3,6-diyn-1-ol liquid waste container.[1]
Subsequent washes with soap and water may be permissible for drain disposal, but this must be confirmed with your institution's EHS policy.
D. Arranging for Disposal:
Once the waste container is full (not exceeding 90%), or if you are approaching your institution's storage time limit (e.g., 90 or 150 days), arrange for a waste pickup.[11][14]
Follow your EHS department's specific procedure for requesting a hazardous waste collection.
Disposal Decision Workflow
The following diagram provides a visual guide to the logical process for handling waste generated from work involving Nona-3,6-diyn-1-ol.